molecular formula C29H29ClN4O2 B1671178 ELN-441958 CAS No. 913064-47-8

ELN-441958

Katalognummer: B1671178
CAS-Nummer: 913064-47-8
Molekulargewicht: 501.0 g/mol
InChI-Schlüssel: ARYQHSWJGHCGJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ELN441958 is a novel bradykinin B1 Receptor antagonist.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

7-chloro-2-[3-(9-pyridin-4-yl-3,9-diazaspiro[5.5]undecane-3-carbonyl)phenyl]-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29ClN4O2/c30-25-6-2-4-22-20-34(28(36)26(22)25)24-5-1-3-21(19-24)27(35)33-17-11-29(12-18-33)9-15-32(16-10-29)23-7-13-31-14-8-23/h1-8,13-14,19H,9-12,15-18,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYQHSWJGHCGJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CCN(CC2)C(=O)C3=CC(=CC=C3)N4CC5=C(C4=O)C(=CC=C5)Cl)C6=CC=NC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913064-47-8
Record name ELN-441958
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913064478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ELN-441958
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G62X909Y89
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ELN-441958

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ELN-441958 is a novel, potent, and selective small-molecule antagonist of the bradykinin B1 receptor, a key player in chronic pain and inflammation.[1][2][3] This technical guide delineates the core mechanism of action of this compound, summarizing critical quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways. The information presented is collated from preclinical pharmacological and pharmacokinetic studies.

Core Mechanism of Action: Bradykinin B1 Receptor Antagonism

This compound functions as a competitive antagonist at the bradykinin B1 receptor.[1][2][3] The bradykinin B1 receptor, a G-protein coupled receptor, is typically upregulated during inflammatory processes and is implicated in the pathogenesis of chronic pain.[1][2][3] By binding to this receptor, this compound blocks the action of the endogenous agonist ligand, des-Arg(10)-kallidin (DAKD), thereby inhibiting the downstream signaling cascade that leads to pain and inflammation.[1][2][3]

Signaling Pathway

The binding of an agonist to the bradykinin B1 receptor initiates a signaling cascade that results in the mobilization of intracellular calcium.[1][2] this compound competitively inhibits this process.

cluster_membrane Cell Membrane B1_Receptor Bradykinin B1 Receptor G_Protein G-Protein Activation B1_Receptor->G_Protein DAKD des-Arg(10)-kallidin (Agonist) DAKD->B1_Receptor Binds This compound This compound (Antagonist) This compound->B1_Receptor Blocks PLC Phospholipase C Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Mobilization Intracellular Ca2+ Mobilization IP3_DAG->Ca_Mobilization Pain_Inflammation Pain & Inflammation Ca_Mobilization->Pain_Inflammation

Figure 1: this compound Mechanism of Action at the B1 Receptor.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the potency, selectivity, and efficacy of this compound.

Table 1: In Vitro Receptor Binding and Potency
ParameterSpeciesCell Line/TissueValueReference
Ki (Binding Affinity) HumanIMR-90 human fibroblast membranes0.26 ± 0.02 nM[1]
KB (Antagonist Potency) HumanIMR-90 cells0.12 ± 0.02 nM[1]
KB (Antagonist Potency) Rhesus Monkey-0.24 ± 0.01 nM[1]
KB (Antagonist Potency) Rat-1.5 ± 0.4 nM[1]
KB (Antagonist Potency) Mouse-14 ± 4 nM[1]
Table 2: Selectivity Profile
ReceptorSelectivity vs. B1 ReceptorNotesReference
Bradykinin B2 Receptor Highly selective for B1Did not antagonize bradykinin-induced calcium mobilization.[1]
Opioid Receptors No involvementNaltrexone did not affect the antihyperalgesic effects of this compound.[1]
Table 3: In Vivo Efficacy
ModelSpeciesEndpointED50Reference
Carrageenan-induced thermal hyperalgesiaRhesus MonkeyReduction of hyperalgesia~3 mg/kg s.c.[1][2]

Experimental Protocols

Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound for the human bradykinin B1 receptor.

  • Methodology:

    • Membranes from IMR-90 human fibroblasts were prepared.

    • Competitive binding assays were performed using the B1 agonist radioligand [3H]desArg(10)-kallidin ([3H]DAKD).

    • Increasing concentrations of this compound were incubated with the membranes and the radioligand.

    • The amount of bound radioligand was measured to determine the concentration of this compound required to inhibit 50% of [3H]DAKD binding (IC50).

    • The Ki value was calculated from the IC50 using the Cheng-Prusoff equation.[1]

Start Start Prepare_Membranes Prepare IMR-90 Fibroblast Membranes Start->Prepare_Membranes Incubate Incubate Membranes with [3H]DAKD and varying concentrations of this compound Prepare_Membranes->Incubate Separate Separate Bound and Free Radioligand Incubate->Separate Measure Measure Bound Radioactivity Separate->Measure Calculate Calculate IC50 and Ki Measure->Calculate End End Calculate->End

Figure 2: Workflow for Radioligand Binding Assay.
Calcium Mobilization Assay

  • Objective: To determine the functional antagonist potency (KB) of this compound at the B1 receptor.

  • Methodology:

    • IMR-90 cells, which endogenously express the human B1 receptor, were utilized.

    • Cells were loaded with a calcium-sensitive fluorescent dye.

    • Cells were pre-incubated with varying concentrations of this compound.

    • The B1 receptor agonist DAKD was added to stimulate the cells.

    • The change in intracellular calcium concentration was measured by monitoring the fluorescence of the dye.

    • The concentration-dependent inhibition of the DAKD-induced calcium response by this compound was used to calculate the KB value.[1]

Start Start Load_Cells Load IMR-90 Cells with Calcium-Sensitive Dye Start->Load_Cells Pre-incubate Pre-incubate Cells with varying concentrations of this compound Load_Cells->Pre-incubate Stimulate Stimulate with DAKD Pre-incubate->Stimulate Measure Measure Intracellular Calcium Levels Stimulate->Measure Calculate Calculate KB Measure->Calculate End End Calculate->End

Figure 3: Workflow for Calcium Mobilization Assay.
In Vivo Analgesic Efficacy Model

  • Objective: To assess the in vivo efficacy of this compound in a primate model of inflammatory pain.

  • Methodology:

    • Inflammation and thermal hyperalgesia were induced in the tail of rhesus monkeys by a subcutaneous injection of carrageenan.

    • The baseline tail-withdrawal latency in response to a thermal stimulus was measured.

    • This compound was administered subcutaneously at various doses.

    • The tail-withdrawal latency was measured again at different time points after drug administration.

    • The dose-dependent reduction in thermal hyperalgesia was used to determine the ED50.[1]

Conclusion

This compound is a highly potent and selective bradykinin B1 receptor antagonist with demonstrated efficacy in a primate model of inflammatory pain.[1] Its mechanism of action, characterized by competitive inhibition of the B1 receptor and subsequent blockade of intracellular calcium mobilization, positions it as a promising therapeutic candidate for the treatment of chronic pain and inflammatory conditions. The data presented in this guide provide a comprehensive overview of its preclinical pharmacological profile.

References

ELN-441958: A Potent and Selective Bradykinin B1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Drug Development Professionals

This technical guide provides a comprehensive overview of ELN-441958, a novel small molecule antagonist of the bradykinin B1 receptor. The bradykinin B1 receptor, a G-protein coupled receptor, is a key player in chronic pain and inflammation, making it a significant target for therapeutic intervention.[1][2][3] this compound has demonstrated high affinity, potency, and selectivity for the human B1 receptor, with promising pharmacokinetic properties and analgesic efficacy in preclinical models.[2] This document details the pharmacological profile of this compound, including its binding affinity, functional antagonism, and selectivity, supported by quantitative data and detailed experimental methodologies. Furthermore, it elucidates the underlying bradykinin B1 receptor signaling pathway and the experimental workflow for the characterization of this compound.

Pharmacological Profile of this compound

This compound is a potent and selective antagonist of the bradykinin B1 receptor.[1] Its chemical name is 7-chloro-2-[3-(9-pyridin-4-yl-3,9-diazaspiro[5.5]undecanecarbonyl)phenyl]-2,3-dihydro-isoindol-1-one.[2]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism

ParameterSpeciesCell Line/TissueValueReference
Ki HumanIMR-90 human fibroblast membranes0.26 ± 0.02 nM[2][4]
KB HumanIMR-90 cells0.12 ± 0.02 nM[2][4]
KB Rhesus Monkey-0.24 ± 0.01 nM[2][4]
KB Rat-1.5 ± 0.4 nM[2][4]
KB Mouse-14 ± 4 nM[2][4]

Table 2: Receptor Selectivity of this compound

ReceptorSelectivity vs. Human B1 Receptor (Ki)Reference
Bradykinin B2 Receptor>10,000-fold (No inhibition up to 10 µM)[1][2]
Human µ-opioid receptor>500-fold[1]
Human δ-opioid receptor>2000-fold[1]

Table 3: In Vivo Efficacy of this compound

ModelSpeciesEndpointED50Reference
Carrageenan-induced thermal hyperalgesiaRhesus MonkeyTail-withdrawal latency~3 mg/kg s.c.[2]

Table 4: Pharmacokinetic Properties of this compound

SpeciesAdministrationBioavailabilityReference
RatOral57%[1]
Rhesus MonkeyOralHigh[2]

Key Experimental Protocols

This section details the methodologies used to characterize the pharmacological properties of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human bradykinin B1 receptor.

Methodology:

  • Membrane Preparation: Membranes were prepared from IMR-90 human fibroblast cells, which endogenously express the human B1 receptor.

  • Binding Reaction: The membranes were incubated with the radiolabeled B1 receptor agonist [3H]desArg10-kallidin ([3H]DAKD) and varying concentrations of this compound.

  • Incubation: The reaction was allowed to reach equilibrium.

  • Separation: Bound and free radioligand were separated by rapid filtration.

  • Quantification: The amount of bound radioactivity was measured by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.[2][4]

Calcium Mobilization Assay

Objective: To assess the functional antagonist activity (KB) of this compound at the bradykinin B1 receptor.

Methodology:

  • Cell Culture: IMR-90 cells were cultured and loaded with a calcium-sensitive fluorescent dye.

  • Compound Incubation: Cells were pre-incubated with varying concentrations of this compound.

  • Agonist Stimulation: The B1 receptor agonist desArg10-kallidin (DAKD) was added to stimulate the cells.

  • Signal Detection: Changes in intracellular calcium concentration were measured using a fluorescence plate reader.

  • Data Analysis: The antagonist dissociation constant (KB) was determined by analyzing the concentration-response curves of DAKD in the presence and absence of this compound.[2][4]

In Vivo Efficacy Model: Carrageenan-Induced Thermal Hyperalgesia

Objective: To evaluate the analgesic efficacy of this compound in a primate model of inflammatory pain.

Methodology:

  • Animal Model: Rhesus monkeys were used for this study.

  • Induction of Hyperalgesia: Inflammation and thermal hyperalgesia were induced by injecting carrageenan into the tail.

  • Drug Administration: this compound was administered subcutaneously at various doses.

  • Nociceptive Testing: The tail-withdrawal latency in response to a thermal stimulus was measured at different time points after drug administration.

  • Data Analysis: The dose-response relationship was analyzed to determine the effective dose 50 (ED50).[2] To confirm that the analgesic effect was not mediated by opioid receptors, the experiment was repeated in the presence of the opioid antagonist naltrexone.[2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the bradykinin B1 receptor signaling pathway and the experimental workflow for the characterization of this compound.

B1_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DAKD des-Arg10-Kallidin (Agonist) B1R Bradykinin B1 Receptor (GPCR) DAKD->B1R Binds Gq Gαq B1R->Gq Activates PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Activates Inflammation Inflammation Pain PKC->Inflammation Leads to ELN441958 This compound (Antagonist) ELN441958->B1R

Caption: Bradykinin B1 Receptor Signaling Pathway Antagonized by this compound.

Experimental_Workflow Start Start: Characterization of this compound InVitro In Vitro Characterization Start->InVitro Binding Radioligand Binding Assay (Ki determination) InVitro->Binding Functional Calcium Mobilization Assay (KB determination) InVitro->Functional Selectivity Selectivity Assays (vs. B2, other receptors) InVitro->Selectivity InVivo In Vivo Evaluation Binding->InVivo Functional->InVivo Selectivity->InVivo PK Pharmacokinetic Studies (Rat, Rhesus Monkey) InVivo->PK Efficacy Efficacy Model (Carrageenan-induced hyperalgesia) InVivo->Efficacy Conclusion Conclusion: Potent & Selective B1 Antagonist with In Vivo Efficacy PK->Conclusion Efficacy->Conclusion

Caption: Experimental Workflow for the Pharmacological Characterization of this compound.

Conclusion

This compound is a novel, potent, and selective bradykinin B1 receptor antagonist with a favorable preclinical profile. It exhibits high binding affinity and functional antagonism at the human B1 receptor, with excellent selectivity over the B2 receptor and other off-target receptors.[1][2] Furthermore, this compound demonstrates good oral bioavailability and in vivo efficacy in a primate model of inflammatory pain.[1][2] These findings suggest that this compound holds significant promise as a therapeutic agent for the treatment of chronic pain and inflammatory conditions. Further clinical investigation is warranted to establish its safety and efficacy in humans.

References

ELN-441958: A Comprehensive Technical Guide to its Bradykinin B1 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the pharmacological properties of ELN-441958, a potent and selective antagonist of the bradykinin B1 receptor. This document consolidates key quantitative data, outlines detailed experimental methodologies for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Core Quantitative Data

The binding affinity and potency of this compound have been determined through various in vitro assays. The following tables summarize the key quantitative metrics for this compound.

Table 1: Binding Affinity (Ki) of this compound for the Human Bradykinin B1 Receptor

CompoundReceptorSpeciesKi (nM)RadioligandCell Line
This compoundBradykinin B1Human0.26[3H]des-Arg10-kallidinIMR-90

Table 2: Functional Antagonist Potency (KB) of this compound across Species

SpeciesKB (nM)Assay Type
Human0.12 ± 0.02Calcium Mobilization
Rhesus Monkey0.24 ± 0.01Calcium Mobilization
Rat1.5 ± 0.4Calcium Mobilization
Mouse14 ± 4Calcium Mobilization

Experimental Protocols

The characterization of this compound as a high-affinity bradykinin B1 receptor antagonist involved two primary experimental approaches: radioligand binding assays and functional calcium mobilization assays.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human bradykinin B1 receptor.

Materials:

  • Membrane Preparation: Membranes from IMR-90 human lung fibroblast cells, which endogenously express the bradykinin B1 receptor.

  • Radioligand: [3H]des-Arg10-kallidin, a high-affinity agonist for the B1 receptor.

  • Test Compound: this compound.

  • Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) at physiological pH.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Protocol:

  • Membrane Preparation: IMR-90 cells are cultured and harvested. The cells are then lysed, and the cell membranes are isolated through centrifugation. The final membrane pellet is resuspended in the assay buffer.

  • Assay Setup: The assay is performed in microplates. Each well contains the cell membrane preparation, a fixed concentration of the radioligand ([3H]des-Arg10-kallidin), and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: The plates are incubated to allow the binding reaction to reach equilibrium. The incubation time and temperature are optimized for the specific receptor and radioligand pair.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand in the solution. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity trapped on the filters, which represents the amount of bound radioligand, is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the intracellular calcium increase induced by an agonist.

Objective: To determine the functional potency (KB) of this compound as an antagonist of the bradykinin B1 receptor.

Materials:

  • Cell Line: IMR-90 cells or other cells expressing the bradykinin B1 receptor.

  • B1 Receptor Agonist: des-Arg10-kallidin (DAKD).

  • Test Compound: this compound.

  • Fluorescent Calcium Indicator: A calcium-sensitive dye such as Fluo-4 AM.

  • Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Fluorescence Plate Reader: An instrument capable of measuring changes in fluorescence intensity over time.

Protocol:

  • Cell Plating: Cells are seeded into black-walled, clear-bottom microplates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM). The AM ester form of the dye allows it to cross the cell membrane. Inside the cell, esterases cleave the AM group, trapping the fluorescent dye in the cytoplasm.

  • Compound Incubation: After dye loading, the cells are washed and then incubated with varying concentrations of the antagonist (this compound) or vehicle control.

  • Agonist Stimulation and Signal Detection: The microplate is placed in a fluorescence plate reader. The baseline fluorescence is measured before the addition of the B1 receptor agonist (DAKD). The agonist is then added, and the change in fluorescence intensity, which corresponds to the increase in intracellular calcium concentration, is recorded over time.

  • Data Analysis: The antagonist's effect is quantified by its ability to reduce the agonist-induced calcium signal. The data are fitted to a dose-response curve to determine the concentration of the antagonist that produces a 50% inhibition of the agonist response (IC50). The functional antagonist dissociation constant (KB) can be calculated from the IC50 values obtained at different agonist concentrations using the Schild analysis.

Signaling Pathways and Workflows

Bradykinin B1 Receptor Signaling Pathway

The bradykinin B1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway. Upon activation by an agonist, the receptor initiates a cascade of intracellular events leading to an increase in intracellular calcium.

B1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Agonist Bradykinin B1 Agonist B1R Bradykinin B1 Receptor Agonist->B1R Binds Gq Gαq/11 B1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_ER Ca2+ ER->Ca_ER Releases Ca_cyto [Ca2+]i (increase) Ca_ER->Ca_cyto Cellular_Response Cellular Response (e.g., Inflammation, Pain) Ca_cyto->Cellular_Response Triggers

Caption: Bradykinin B1 Receptor Signaling Cascade.

Experimental Workflow for Ki Determination

The following diagram illustrates the key steps in determining the Ki value of an antagonist using a radioligand binding assay.

Ki_Determination_Workflow start Start prep Prepare Cell Membranes (e.g., from IMR-90 cells) start->prep incubate Incubate Membranes with Radioligand and varying concentrations of this compound prep->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate measure Measure Radioactivity of Bound Ligand (Scintillation Counting) separate->measure analyze Analyze Data: - Generate competition curve - Determine IC50 measure->analyze calculate Calculate Ki using Cheng-Prusoff Equation analyze->calculate end End (Ki Value) calculate->end

Caption: Workflow for Ki Value Determination.

ELN-441958: A Technical Overview of its High Selectivity for the Bradykinin B1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selective binding profile of ELN-441958, a potent antagonist of the bradykinin B1 receptor. The following sections detail the quantitative selectivity of this compound for the human B1 receptor over the B2 receptor, provide comprehensive experimental methodologies for key assays, and illustrate the distinct signaling pathways of the B1 and B2 receptors.

Quantitative Analysis of this compound Selectivity

This compound demonstrates a high degree of selectivity for the human bradykinin B1 receptor over the bradykinin B2 receptor. This selectivity has been quantified through radioligand binding assays and functional assessments of intracellular calcium mobilization.

ParameterReceptorValue (nM)Cell LineAssay Type
Ki Human Bradykinin B10.26IMR-90[3H]DAKD Competitive Binding
KB Human Bradykinin B10.12IMR-90DAKD-induced Calcium Mobilization
Activity Human Bradykinin B2No inhibition up to 10,000-Agonist-induced Calcium Mobilization

Table 1: Quantitative Selectivity Data for this compound. The data illustrates the potent inhibition of the B1 receptor and the lack of significant activity at the B2 receptor.

Furthermore, this compound exhibits significant selectivity for the B1 receptor over other G-protein coupled receptors, including the µ- and δ-opioid receptors, with selectivity ratios exceeding 500-fold and 2000-fold, respectively[1].

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the selectivity of this compound.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of a test compound (this compound) for a target receptor (Bradykinin B1) by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • IMR-90 human lung fibroblast cells, which endogenously express the human bradykinin B1 receptor, are cultured to confluence.

  • Cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

2. Binding Assay:

  • The assay is performed in a 96-well plate format.

  • Each well contains the cell membrane preparation, the radiolabeled B1 receptor agonist [3H]des-Arg10-kallidin ([3H]DAKD) at a concentration near its Kd, and varying concentrations of the unlabeled test compound (this compound).

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled B1 receptor agonist.

  • The plates are incubated to allow the binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

3. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

  • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay (Functional Antagonism)

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist.

1. Cell Preparation:

  • IMR-90 cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and cultured until they form a confluent monolayer.

  • The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • The cells are incubated with the dye to allow for its de-esterification and trapping within the cells.

2. Assay Procedure:

  • After dye loading, the cells are washed to remove excess extracellular dye.

  • The cells are then incubated with varying concentrations of the antagonist (this compound) or vehicle control for a defined period.

  • The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • A baseline fluorescence reading is taken before the addition of the agonist.

  • A B1 receptor agonist (e.g., des-Arg10-kallidin, DAKD) is added to the wells to stimulate the receptor.

  • The fluorescence intensity is monitored over time to measure the change in intracellular calcium concentration.

3. Data Analysis:

  • The response is typically measured as the peak fluorescence intensity or the area under the curve after agonist addition.

  • The data are normalized to the response of the agonist alone (100%) and the baseline (0%).

  • The normalized data are plotted against the logarithm of the antagonist concentration.

  • The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced response, is determined using non-linear regression.

  • The Schild regression analysis can be used to determine the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that makes it necessary to double the agonist concentration to produce the same response. The KB value can be derived from the pA2.

Signaling Pathways

The bradykinin B1 and B2 receptors are both G-protein coupled receptors (GPCRs), but they activate distinct downstream signaling cascades.

B1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space DAKD des-Arg9-Bradykinin (DAKD) B1R B1 Receptor DAKD->B1R Binds Gq Gq B1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Signaling PKC->Downstream

Bradykinin B1 Receptor Signaling Pathway

B2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space BK Bradykinin (BK) B2R B2 Receptor BK->B2R Binds Gq_i Gq / Gi B2R->Gq_i Activates PLC Phospholipase C (PLC) Gq_i->PLC Activates (Gq) AC Adenylyl Cyclase Gq_i->AC Inhibits (Gi) PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Decreases IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream_Gi Downstream Signaling (Gi) cAMP->Downstream_Gi Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Downstream_Gq Downstream Signaling (Gq) PKC->Downstream_Gq

Bradykinin B2 Receptor Signaling Pathway

Both B1 and B2 receptors can couple to Gq proteins, leading to the activation of Phospholipase C (PLC) and a subsequent increase in intracellular calcium. However, the B2 receptor can also couple to Gi, which inhibits adenylyl cyclase and leads to a decrease in cyclic AMP (cAMP) levels. This dual signaling capacity of the B2 receptor represents a key difference from the B1 receptor. This compound's high selectivity for the B1 receptor ensures that its pharmacological effects are primarily mediated through the Gq-PLC-IP3-Ca2+ pathway, avoiding the complexities of B2 receptor signaling.

References

ELN-441958: A Potent and Selective Bradykinin B1 Receptor Antagonist for Pain and Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ELN-441958 is a novel, potent, and selective small-molecule antagonist of the bradykinin B1 receptor, a key player in the signaling pathways of chronic pain and inflammation. This document provides a comprehensive technical overview of this compound, including its pharmacological, pharmacokinetic, and in vivo efficacy data. Detailed experimental protocols for key assays are provided to enable researchers to replicate and build upon existing findings. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of its mechanism of action and preclinical evaluation.

Introduction

The bradykinin B1 receptor, a G-protein coupled receptor (GPCR), is typically expressed at low levels in healthy tissues. However, its expression is significantly upregulated in response to tissue injury and pro-inflammatory mediators, making it a critical target for therapeutic intervention in chronic pain and inflammatory conditions. This compound has emerged as a valuable research tool due to its high affinity and selectivity for the primate B1 receptor over its rodent counterpart and the closely related B2 receptor. This guide serves as a central resource for researchers investigating the role of the bradykinin B1 receptor in pathological states and for those evaluating the therapeutic potential of its antagonists.

Pharmacological Profile

This compound demonstrates a highly potent and selective antagonist profile at the human bradykinin B1 receptor. Its binding affinity and functional antagonism have been characterized across multiple species, highlighting its suitability for studies in primate models of human disease.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of this compound.

Table 1: In Vitro Binding Affinity of this compound for the Bradykinin B1 Receptor

SpeciesReceptor SourceRadioligandK_i_ (nM)
HumanIMR-90 human fibroblast membranes[³H]desArg¹⁰-kallidin0.26 ± 0.02

Table 2: In Vitro Functional Antagonism of this compound at the Bradykinin B1 Receptor

SpeciesCell LineAgonistK_B_ (nM)
HumanIMR-90 cellsdesArg¹⁰-kallidin0.12 ± 0.02
Rhesus Monkey-desArg¹⁰-kallidin0.24 ± 0.01
Rat-desArg¹⁰-kallidin1.5 ± 0.4
Mouse-desArg¹⁰-kallidin14 ± 4

Mechanism of Action: Bradykinin B1 Receptor Antagonism

This compound acts as a competitive antagonist at the bradykinin B1 receptor. In inflammatory states, pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) upregulate the expression of the B1 receptor on various cell types, including neurons and immune cells. The natural ligand for the B1 receptor, des-Arg⁹-bradykinin, is generated from bradykinin by the action of carboxypeptidases. Binding of des-Arg⁹-bradykinin to the B1 receptor activates Gαq/11 proteins, leading to the stimulation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates Protein Kinase C (PKC). This signaling cascade ultimately contributes to neuronal sensitization and the perception of pain. This compound competitively blocks the binding of des-Arg⁹-bradykinin to the B1 receptor, thereby inhibiting this downstream signaling cascade.

ELN441958_Mechanism_of_Action cluster_inflammation Inflammatory Milieu cluster_cell Target Cell (e.g., Neuron) Pro-inflammatory Cytokines Pro-inflammatory Cytokines B1R Bradykinin B1 Receptor Pro-inflammatory Cytokines->B1R upregulates expression G_protein Gαq/11 B1R->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Pain_Signal Pain Signaling Ca_release->Pain_Signal PKC->Pain_Signal des-Arg⁹-bradykinin des-Arg⁹-bradykinin (Agonist) des-Arg⁹-bradykinin->B1R binds This compound This compound (Antagonist) This compound->B1R blocks

Caption: Mechanism of action of this compound.

Pharmacokinetic Profile

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and moderate plasma half-lives in preclinical species.

Quantitative Pharmacokinetic Data

Table 3: Pharmacokinetic Parameters of this compound

SpeciesRoute of AdministrationOral Bioavailability (%)T_1/2_ (hours)Clearance (L/h/kg)Volume of Distribution (L/kg)
RatOral571.70.96 (IV)2.7 (IV)
Rhesus MonkeyOralHigh3.90.49 (IV)2.7 (IV)

In Vivo Efficacy in a Primate Model of Inflammatory Pain

The analgesic efficacy of this compound was evaluated in a carrageenan-induced thermal hyperalgesia model in rhesus monkeys. This model is highly relevant for studying inflammatory pain.

Quantitative Efficacy Data

Table 4: In Vivo Efficacy of this compound in Rhesus Monkeys

Pain ModelRoute of AdministrationED_50_ (mg/kg)
Carrageenan-induced thermal hyperalgesiaSubcutaneous~3

Detailed Experimental Protocols

Radioligand Binding Assay

This protocol outlines the determination of the binding affinity (K_i_) of this compound for the bradykinin B1 receptor.

Materials:

  • IMR-90 human fibroblast membranes (or other source of B1 receptors)

  • [³H]desArg¹⁰-kallidin (radioligand)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Unlabeled this compound

  • Non-specific binding control (e.g., a high concentration of unlabeled desArg¹⁰-kallidin)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of unlabeled this compound in binding buffer.

  • In a 96-well plate, add binding buffer, the cell membrane preparation, and the various concentrations of this compound or the non-specific binding control.

  • Initiate the binding reaction by adding a fixed concentration of [³H]desArg¹⁰-kallidin to each well.

  • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_reaction Binding Reaction cluster_separation Separation & Quantification cluster_analysis Data Analysis Serial Dilutions Prepare serial dilutions of this compound Plate Setup Set up 96-well plate with membranes and compounds Serial Dilutions->Plate Setup Add Radioligand Add [³H]desArg¹⁰-kallidin Plate Setup->Add Radioligand Incubate Incubate to reach equilibrium Add Radioligand->Incubate Filtration Rapid filtration through glass fiber filters Incubate->Filtration Washing Wash filters to remove unbound radioligand Filtration->Washing Counting Quantify radioactivity with scintillation counter Washing->Counting Calculate Specific Binding Calculate specific binding Counting->Calculate Specific Binding Determine IC50 Determine IC₅₀ via non-linear regression Calculate Specific Binding->Determine IC50 Calculate Ki Calculate K_i_ using Cheng-Prusoff equation Determine IC50->Calculate Ki

Caption: Workflow for Radioligand Binding Assay.

Calcium Mobilization Assay

This protocol describes the measurement of the functional antagonist activity (K_B_) of this compound by assessing its ability to inhibit agonist-induced intracellular calcium release.

Materials:

  • IMR-90 cells (or other cells endogenously or recombinantly expressing the B1 receptor)

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • desArg¹⁰-kallidin (agonist)

  • This compound

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Seed the cells in the microplates and grow to confluence.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add varying concentrations of this compound to the wells and incubate for a defined period.

  • Measure the baseline fluorescence.

  • Using the plate reader's injector, add a fixed concentration of the agonist (desArg¹⁰-kallidin) to stimulate the B1 receptor.

  • Immediately measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium.

  • Construct concentration-response curves for the agonist in the presence of different concentrations of this compound.

  • Determine the Schild plot and calculate the K_B_ value, which represents the dissociation constant of the antagonist.

Calcium_Mobilization_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_measurement Fluorescence Measurement cluster_data_analysis Data Analysis Seed Cells Seed cells in microplates Load Dye Load cells with calcium-sensitive dye Seed Cells->Load Dye Wash Cells Wash cells to remove excess dye Load Dye->Wash Cells Add Antagonist Add varying concentrations of this compound Wash Cells->Add Antagonist Baseline Fluorescence Measure baseline fluorescence Add Antagonist->Baseline Fluorescence Inject Agonist Inject agonist (desArg¹⁰-kallidin) Baseline Fluorescence->Inject Agonist Measure Fluorescence Change Measure change in fluorescence intensity Inject Agonist->Measure Fluorescence Change Concentration-Response Curves Construct concentration-response curves Measure Fluorescence Change->Concentration-Response Curves Calculate KB Calculate K_B_ via Schild analysis Concentration-Response Curves->Calculate KB

Caption: Workflow for Calcium Mobilization Assay.

Carrageenan-Induced Thermal Hyperalgesia in Rhesus Monkeys

This protocol details the in vivo assessment of the analgesic efficacy of this compound in a primate model of inflammatory pain.

Animals:

  • Adult rhesus monkeys, housed individually and maintained on a regular light-dark cycle with access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee.

Materials:

  • Carrageenan solution (e.g., 1-2% in sterile saline)

  • This compound formulation for subcutaneous injection

  • Water bath maintained at a noxious temperature (e.g., 46-50°C)

  • Timer

Procedure:

  • Baseline Measurement: Acclimate the monkey to the testing procedure. Measure the baseline tail-withdrawal latency by immersing the tail in the warm water bath and recording the time until the tail is withdrawn. A cut-off time (e.g., 20 seconds) should be established to prevent tissue damage.

  • Induction of Hyperalgesia: Inject a small volume of carrageenan solution subcutaneously into the tail. This will induce a localized inflammation and subsequent hyperalgesia.

  • Post-Carrageenan Measurement: At a set time after carrageenan injection (e.g., 3-4 hours), re-measure the tail-withdrawal latency. A significant decrease in latency compared to baseline indicates the development of thermal hyperalgesia.

  • Drug Administration: Administer this compound or vehicle control via subcutaneous injection.

  • Post-Drug Measurement: Measure the tail-withdrawal latency at various time points after drug administration (e.g., 1, 2, 4, and 6 hours) to assess the analgesic effect of this compound. An increase in withdrawal latency towards the baseline value indicates an anti-hyperalgesic effect.

  • Data Analysis: Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point. Determine the ED₅₀ value, the dose that produces 50% of the maximal effect.

Conclusion

This compound is a powerful and selective research tool for investigating the role of the bradykinin B1 receptor in pain and inflammation. Its favorable pharmacological and pharmacokinetic profiles, coupled with demonstrated in vivo efficacy in a relevant primate model, make it an invaluable compound for both basic and translational research. The detailed methodologies and data presented in this guide are intended to support the scientific community in advancing our understanding of B1 receptor biology and in the development of novel analgesic and anti-inflammatory therapeutics.

ELN-441958: A Preclinical Bradykinin B1 Receptor Antagonist for Inflammatory Pain

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the discovery, preclinical development, and mechanistic profile of ELN-441958, a potent and selective bradykinin B1 receptor antagonist developed by Elan Pharmaceuticals for the potential treatment of inflammatory pain.

Abstract

This compound is a novel, orally bioavailable small molecule that acts as a competitive antagonist of the bradykinin B1 receptor. Preclinical studies have demonstrated its high affinity and selectivity for the human B1 receptor, with potent analgesic effects in primate models of inflammatory pain. This technical guide provides a comprehensive overview of the discovery and preclinical development of this compound, including its pharmacological profile, pharmacokinetic properties, and the experimental methodologies used in its evaluation. Despite its promising preclinical profile, there is no publicly available evidence to suggest that this compound progressed into clinical trials.

Introduction

The bradykinin B1 receptor is a G-protein coupled receptor that is typically not present in healthy tissues but is rapidly induced in response to tissue injury and inflammation. Its activation by the metabolite of bradykinin, des-Arg⁹-bradykinin, is implicated in the pathogenesis of chronic pain and inflammation. This makes the B1 receptor an attractive therapeutic target for the development of novel analgesics with a potentially favorable side-effect profile. Elan Pharmaceuticals developed this compound as a potent and selective antagonist of the B1 receptor.

Discovery and Preclinical Development

While the specific details of the lead optimization process that resulted in this compound are not extensively published, its pharmacological and pharmacokinetic profile was characterized in a key study by Hawkinson and colleagues in 2007. This research established this compound as a promising preclinical candidate for the treatment of inflammatory pain.

Mechanism of Action

This compound is a potent, neutral, competitive, and selective antagonist of the bradykinin B1 receptor. It exerts its effect by binding to the B1 receptor and preventing its activation by the endogenous agonist, des-Arg⁹-kallidin (DAKD).

dot

Caption: Mechanism of action of this compound as a competitive antagonist of the bradykinin B1 receptor.

Pharmacological Profile

Binding Affinity and Functional Antagonism

This compound demonstrates high-affinity binding to the human bradykinin B1 receptor and potent functional antagonism. Its potency varies across species, with significantly higher activity in primates compared to rodents.

ParameterSpeciesValue
Ki (Binding Affinity) Human0.26 nM
KB (Functional Antagonism) Human0.12 ± 0.02 nM
Rhesus Monkey0.24 ± 0.01 nM
Rat1.5 ± 0.4 nM
Mouse14 ± 4 nM

Table 1: In Vitro Potency of this compound

Selectivity

This compound is highly selective for the bradykinin B1 receptor over the bradykinin B2 receptor. It also exhibits good selectivity against a panel of other receptors, with the most potent off-target activity at the µ-opioid receptor, albeit at concentrations significantly higher than its B1 receptor affinity.

ReceptorSelectivity vs. B1
Bradykinin B2>83,000-fold
µ-opioid>500-fold
δ-opioid>2000-fold

Table 2: Selectivity Profile of this compound

Pharmacokinetic Profile

Preclinical studies in rats and rhesus monkeys indicated that this compound possesses favorable pharmacokinetic properties, including good oral bioavailability.

SpeciesRouteBioavailability
RatOral57%

Table 3: Oral Bioavailability of this compound in Rats

In Vivo Efficacy

The analgesic efficacy of this compound was evaluated in a primate model of inflammatory pain.

Rhesus Monkey Model of Carrageenan-Induced Thermal Hyperalgesia

In this model, this compound demonstrated a dose-dependent reduction in thermal hyperalgesia.

ParameterValue
ED50 ~3 mg/kg, s.c.

Table 4: In Vivo Efficacy of this compound

dot

Caption: Experimental workflow for assessing the in vivo efficacy of this compound.

Experimental Protocols

Radioligand Binding Assay
  • Preparation: Membranes from IMR-90 human fibroblasts expressing the native human B1 receptor.

  • Radioligand: [³H]desArg¹⁰-kallidin ([³H]DAKD).

  • Procedure: Membranes were incubated with [³H]DAKD in the presence of varying concentrations of this compound. Non-specific binding was determined in the presence of a high concentration of unlabeled DAKD.

  • Analysis: The inhibition constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Assay
  • Cell Line: IMR-90 cells.

  • Stimulus: des-Arg¹⁰-kallidin (DAKD).

  • Procedure: Cells were loaded with a calcium-sensitive fluorescent dye. The ability of this compound to inhibit the DAKD-induced increase in intracellular calcium was measured.

  • Analysis: The antagonist dissociation constant (KB) was determined from the concentration-response curves.

Rhesus Monkey Carrageenan-Induced Thermal Hyperalgesia Model
  • Animals: Rhesus monkeys.

  • Induction of Hyperalgesia: Intraplantar injection of carrageenan into the tail.

  • Treatment: Subcutaneous administration of this compound or vehicle.

  • Assessment: The latency to tail withdrawal from a radiant heat source was measured at various time points post-treatment.

  • Analysis: The dose required to produce a 50% reduction in hyperalgesia (ED50) was calculated.

Development Status

Despite the promising preclinical data, a thorough search of publicly available information, including clinical trial registries and publications from Elan Pharmaceuticals, did not reveal any evidence of this compound entering clinical development. The reasons for the apparent discontinuation of its development are not publicly known. It is possible that strategic decisions within Elan Pharmaceuticals, unforeseen toxicological findings, or other factors led to the termination of the program before it reached the clinical stage.

Conclusion

This compound was a potent and selective bradykinin B1 receptor antagonist with a compelling preclinical profile for the treatment of inflammatory pain. The comprehensive in vitro and in vivo studies demonstrated its high affinity, functional antagonism, and analgesic efficacy in a relevant primate model. However, the development of this compound appears to have been halted prior to clinical evaluation. The detailed preclinical data presented here provides valuable insights for researchers and drug development professionals working on novel analgesics targeting the bradykinin B1 receptor.

ELN-441958: A Potent and Selective Bradykinin B1 Receptor Antagonist for the Treatment of Chronic Pain

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and mechanism of action of ELN-441958, a novel small-molecule antagonist of the bradykinin B1 receptor, in the context of chronic pain pathways. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study and development of novel analgesics.

Introduction: The Role of the Bradykinin B1 Receptor in Chronic Pain

Chronic pain is a debilitating condition characterized by persistent or recurrent pain that extends beyond the usual course of an acute illness or injury. The underlying mechanisms of chronic pain are complex and involve both peripheral and central sensitization of the nervous system. The bradykinin B1 receptor, a G-protein coupled receptor, plays a crucial role in the pathophysiology of chronic inflammatory and neuropathic pain.[1][2][3] Unlike the constitutively expressed bradykinin B2 receptor, the B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammation. This inducible nature makes the B1 receptor an attractive therapeutic target for chronic pain, as its blockade would primarily affect pathological pain states with minimal impact on normal physiological processes.

This compound, with the chemical name 7-chloro-2-[3-(9-pyridin-4-yl-3,9-diazaspiro[5.5]undecanecarbonyl)phenyl]-2,3-dihydro-isoindol-1-one, is a potent and selective antagonist of the bradykinin B1 receptor.[1][2] This guide details its pharmacological profile, mechanism of action, and preclinical efficacy.

Pharmacological Profile of this compound

The pharmacological characterization of this compound has demonstrated its high affinity and selectivity for the bradykinin B1 receptor.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound.

Table 1: Receptor Binding Affinity of this compound

RadioligandTissue/Cell LineSpeciesKi (nM)
[3H]desArg10-kallidinIMR-90 human fibroblast membranesHuman0.26 ± 0.02

Data extracted from Hawkinson et al., 2007.[1]

Table 2: Functional Antagonism of Bradykinin B1 Receptor by this compound

AgonistCell LineSpeciesAssayKB (nM)
desArg10-kallidinIMR-90 cellsHumanCalcium Mobilization0.12 ± 0.02
desArg10-kallidinRecombinant CellsRhesus MonkeyCalcium Mobilization0.24 ± 0.01
desArg10-kallidinRecombinant CellsRatCalcium Mobilization1.5 ± 0.4
desArg10-kallidinRecombinant CellsMouseCalcium Mobilization14 ± 4

Data extracted from Hawkinson et al., 2007.[1]

Table 3: In Vivo Efficacy of this compound

Animal ModelPain ModalityRoute of AdministrationED50
Rhesus MonkeyCarrageenan-induced thermal hyperalgesiaSubcutaneous (s.c.)~3 mg/kg

Data extracted from Hawkinson et al., 2007.[1]

Signaling Pathways and Mechanism of Action

Bradykinin B1 Receptor Signaling Pathway in Nociception

The bradykinin B1 receptor is coupled to the Gq/11 family of G-proteins. Upon activation by its agonist, desArg9-bradykinin, it initiates a signaling cascade that leads to the sensitization of nociceptive neurons.

B1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling agonist desArg9-bradykinin (Agonist) b1r Bradykinin B1 Receptor agonist->b1r Binds and Activates eln441958 This compound (Antagonist) eln441958->b1r Competitively Blocks gq Gαq b1r->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release er->ca_release Induces ca_release->pkc Activates sensitization Nociceptor Sensitization pkc->sensitization pain_signal Increased Pain Signaling sensitization->pain_signal Experimental_Workflow start Start: Compound Synthesis of this compound in_vitro In Vitro Assays start->in_vitro receptor_binding Receptor Binding Assay (Determine Ki) in_vitro->receptor_binding functional_assay Calcium Mobilization Assay (Determine KB) in_vitro->functional_assay in_vivo In Vivo Studies receptor_binding->in_vivo functional_assay->in_vivo pk_studies Pharmacokinetic Profiling in_vivo->pk_studies efficacy_model Primate Inflammatory Pain Model (Determine ED50) in_vivo->efficacy_model end End: Preclinical Candidate Characterization pk_studies->end efficacy_model->end

References

The Bradykinin B1 Receptor Antagonist ELN-441958: A Technical Overview of its Effects on Inflammatory Mediators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ELN-441958 is a potent and selective, orally bioavailable, small-molecule antagonist of the bradykinin B1 receptor, a key mediator in chronic pain and inflammation. This document provides a comprehensive technical guide on the pharmacological profile of this compound, with a specific focus on its impact on inflammatory processes. Detailed experimental protocols for key assays, quantitative data on its activity, and diagrams of the associated signaling pathways and experimental workflows are presented to facilitate further research and development in this area.

Introduction to this compound and the Bradykinin B1 Receptor

The kallikrein-kinin system and its effector peptides, the kinins (e.g., bradykinin), play a critical role in the inflammatory cascade. Bradykinin exerts its effects through two distinct G-protein coupled receptors (GPCRs): the constitutively expressed B2 receptor and the inducible B1 receptor. While the B2 receptor is associated with the acute phases of inflammation, the B1 receptor is typically upregulated in response to tissue injury and pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), making it a key player in chronic inflammatory conditions.

Activation of the bradykinin B1 receptor is known to mediate the release of several pro-inflammatory cytokines and chemokines, contributing to the cycle of inflammation and pain.[1][2][3] this compound has been developed as a high-affinity antagonist for the primate B1 receptor, demonstrating selectivity over the rodent B2 receptor, highlighting its potential as a therapeutic agent for inflammatory diseases in humans.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity and Functional Antagonism of this compound

ParameterSpeciesCell Line/TissueValue
Ki (nM) HumanIMR-90 human fibroblast membranes0.26 ± 0.02
KB (nM) HumanIMR-90 cells0.12 ± 0.02
Rhesus MonkeyRecombinant cells0.24 ± 0.01
RatRecombinant cells1.5 ± 0.4
MouseRecombinant cells14 ± 4

Ki represents the inhibition constant in a competitive radioligand binding assay. KB represents the equilibrium dissociation constant for a competitive antagonist in a functional assay.

Table 2: In Vivo Efficacy of this compound

ModelSpeciesEndpointED50 (mg/kg, s.c.)
Carrageenan-induced thermal hyperalgesiaRhesus MonkeyReduction of hyperalgesia~3

ED50 represents the dose required to produce 50% of the maximum effect.

Effect on Inflammatory Mediators

Activation of the bradykinin B1 receptor on various cell types, including immune cells and endothelial cells, triggers a signaling cascade that results in the production and release of key inflammatory mediators. Studies have demonstrated that B1 receptor stimulation leads to an increased secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][3]

By competitively blocking the B1 receptor, this compound is hypothesized to inhibit the downstream signaling pathways responsible for the expression of these inflammatory genes. The antagonism of the B1 receptor by molecules similar to this compound has been shown to reduce the release of pro-inflammatory cytokines in various inflammatory models.[2][3] This interruption of the pro-inflammatory feedback loop is a central component of the therapeutic potential of this compound.

Signaling Pathways

The bradykinin B1 receptor is a Gq/11-coupled GPCR. Its activation initiates a well-defined signaling cascade that ultimately leads to the physiological and pathophysiological effects associated with inflammation. This compound acts by preventing the initiation of this cascade.

B1R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular B1R_Agonist Bradykinin B1 Receptor Agonist (des-Arg⁹-BK) B1R Bradykinin B1 Receptor (B1R) B1R_Agonist->B1R Binds ELN_441958 This compound ELN_441958->B1R Blocks Gq_11 Gαq/11 B1R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Ca_ER->PKC NF_kB_activation NF-κB Activation PKC->NF_kB_activation Gene_Expression Inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NF_kB_activation->Gene_Expression

Caption: Bradykinin B1 Receptor Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

The following are detailed protocols for the key assays used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the bradykinin B1 receptor.

Materials:

  • IMR-90 human fibroblast cell membranes (or other cells expressing the B1 receptor)

  • Radioligand: [³H]des-Arg¹⁰-kallidin ([³H]DAKD)

  • Non-specific binding control: Unlabeled des-Arg¹⁰-kallidin

  • Test compound: this compound

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add cell membranes, [³H]DAKD (at a concentration near its Kd), and either assay buffer (for total binding), unlabeled des-Arg¹⁰-kallidin (for non-specific binding), or the test compound (this compound).

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value of this compound from the concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To determine the functional antagonist activity (KB) of this compound.

Materials:

  • IMR-90 cells (or other cells endogenously or recombinantly expressing the B1 receptor)

  • Cell culture medium

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • B1 receptor agonist: des-Arg¹⁰-kallidin (DAKD)

  • Test compound: this compound

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Seed cells in a 96- or 384-well black-walled, clear-bottom plate and culture to confluence.

  • Load the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • Add varying concentrations of this compound to the wells and incubate for a predetermined time.

  • Measure the baseline fluorescence.

  • Add a fixed concentration of the B1 agonist (DAKD) to the wells and immediately measure the change in fluorescence over time.

  • The peak fluorescence intensity is used to determine the response.

  • Construct concentration-response curves for the agonist in the presence of different concentrations of the antagonist.

  • Calculate the KB value using the Schild equation.

Carrageenan-Induced Thermal Hyperalgesia in Rhesus Monkeys

Objective: To assess the in vivo analgesic efficacy of this compound in a primate model of inflammatory pain.

Materials:

  • Adult rhesus monkeys

  • Carrageenan solution (e.g., 2% in sterile saline)

  • Test compound: this compound

  • Vehicle control

  • Water bath maintained at a noxious temperature (e.g., 46-50°C)

  • Timer

Procedure:

  • Acclimatize the monkeys to the tail-withdrawal procedure.

  • Establish baseline tail-withdrawal latencies by immersing the distal portion of the tail in the hot water bath and recording the time to withdrawal.

  • Induce inflammation by subcutaneous injection of carrageenan into the tail.

  • At a predetermined time after carrageenan injection (when hyperalgesia has developed), administer this compound or vehicle subcutaneously.

  • Measure tail-withdrawal latencies at various time points after drug administration.

  • An increase in tail-withdrawal latency compared to the vehicle-treated group indicates an anti-hyperalgesic effect.

  • Determine the ED₅₀ from the dose-response data.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for characterizing a B1 receptor antagonist like this compound.

In_Vitro_Workflow cluster_screening Primary Screening cluster_secondary Secondary Assays cluster_lead_opt Lead Optimization Radioligand_Binding Radioligand Binding Assay (Determine Ki) Selectivity_Panel Receptor Selectivity Panel (e.g., B2 Receptor) Radioligand_Binding->Selectivity_Panel Calcium_Mobilization Calcium Mobilization Assay (Determine KB) Cytokine_Release Cytokine Release Assay (e.g., ELISA for TNF-α, IL-6) Calcium_Mobilization->Cytokine_Release ADME_Tox ADME/Tox Profiling Selectivity_Panel->ADME_Tox Cytokine_Release->ADME_Tox

Caption: In Vitro Characterization Workflow for this compound.

In_Vivo_Workflow PK_Studies Pharmacokinetic Studies (Rat, Monkey) Inflammatory_Model Inflammatory Pain Model (Carrageenan-induced hyperalgesia) PK_Studies->Inflammatory_Model Efficacy_Testing Efficacy Testing (Dose-response, ED50 determination) Inflammatory_Model->Efficacy_Testing Safety_Tox Safety and Toxicology Studies Efficacy_Testing->Safety_Tox

Caption: In Vivo Evaluation Workflow for this compound.

Conclusion

This compound is a potent and selective bradykinin B1 receptor antagonist with demonstrated efficacy in a primate model of inflammatory pain. Its mechanism of action, through the inhibition of the B1 receptor signaling cascade, suggests a direct impact on the production and release of key pro-inflammatory mediators. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other B1 receptor antagonists in the treatment of chronic inflammatory diseases. Further studies are warranted to fully elucidate the downstream effects of this compound on the complex network of inflammatory cytokines and chemokines in various disease models.

References

The Pharmacological Profile of ELN-441958: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ELN-441958 is a potent and selective, orally bioavailable, small-molecule competitive antagonist of the bradykinin B1 receptor. The B1 receptor is a G-protein coupled receptor that is typically upregulated during chronic inflammation and plays a significant role in mediating chronic pain. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its binding affinity, in vitro and in vivo potency, selectivity, and pharmacokinetic properties. Detailed methodologies for the key experiments are provided, along with visualizations of the relevant signaling pathway and experimental workflows.

Introduction

The bradykinin B1 receptor is a key player in the pathophysiology of chronic pain and inflammation. Unlike the constitutively expressed B2 receptor, the B1 receptor is induced by inflammatory cytokines and tissue injury, making it a promising therapeutic target for chronic inflammatory conditions. This compound, a novel benzamide derivative, has been identified as a high-affinity antagonist of the primate B1 receptor, exhibiting a favorable pharmacological and pharmacokinetic profile for potential therapeutic development.

Mechanism of Action

This compound functions as a competitive antagonist at the bradykinin B1 receptor. It selectively binds to the B1 receptor, thereby blocking the binding of its endogenous agonist, des-Arg⁹-bradykinin. This inhibition prevents the activation of downstream signaling pathways that lead to the sensation of pain and potentiation of the inflammatory response.

Signaling Pathway of the Bradykinin B1 Receptor

The bradykinin B1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway. Upon agonist binding, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, mediates the downstream cellular responses associated with pain and inflammation.

B1_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space des-Arg9-BK des-Arg⁹-bradykinin (Agonist) B1R Bradykinin B1 Receptor des-Arg9-BK->B1R This compound This compound (Antagonist) This compound->B1R Blocks Gq Gαq B1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Response Cellular Response (Pain, Inflammation) Ca2->Response PKC->Response

Caption: Bradykinin B1 Receptor Signaling Pathway.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Binding Affinity and Functional Potency
ParameterSpeciesCell Line/TissueValueReference
Ki (nM) HumanIMR-90 human fibroblast membranes0.26 ± 0.02[1]
KB (nM) HumanIMR-90 cells0.12 ± 0.02[1]
KB (nM) Rhesus Monkey-0.24 ± 0.01[1]
KB (nM) Rat-1.5 ± 0.4[1]
KB (nM) Mouse-14 ± 4[1]

Ki: Inhibitor constant, a measure of binding affinity. KB: Antagonist dissociation constant, a measure of functional potency.

Table 2: Selectivity Profile
ReceptorSelectivity vs. Human B1 (Ki)NotesReference
Bradykinin B2 >10,000-foldNo inhibition of bradykinin-induced calcium mobilization at 10 µM.[1]
μ-opioid >500-foldOff-target activity noted.[2]
δ-opioid >2000-foldOff-target activity noted.[2]
Table 3: In Vivo Efficacy
Animal ModelSpeciesEndpointED₅₀Reference
Carrageenan-induced thermal hyperalgesiaRhesus MonkeyReversal of thermal hyperalgesia~3 mg/kg (s.c.)[1]

ED₅₀: The dose that produces 50% of the maximum effect.

Table 4: Pharmacokinetic Parameters
SpeciesRouteT½ (h)Oral Bioavailability (%)Reference
Rat i.v. / p.o.1.757[3]
Rhesus Monkey i.v. / p.o.3.9>100[3]

T½: Terminal half-life.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize this compound. These are based on standard methodologies and the available literature.

Radioligand Binding Assay (for Ki determination)

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Prepare IMR-90 cell membranes expressing B1 receptors Incubate Incubate membranes, radioligand, and this compound at varying concentrations Membranes->Incubate Radioligand Prepare radioligand ([³H]des-Arg¹⁰-kallidin) Radioligand->Incubate Compound Prepare serial dilutions of this compound Compound->Incubate Filter Separate bound from free radioligand by rapid vacuum filtration Incubate->Filter Scintillation Quantify bound radioactivity using liquid scintillation counting Filter->Scintillation Analysis Analyze data to determine IC₅₀ and calculate Ki Scintillation->Analysis

Caption: Radioligand Binding Assay Workflow.

Methodology:

  • Membrane Preparation: IMR-90 human fibroblast cells are cultured and harvested. The cells are then homogenized in a suitable buffer and centrifuged to pellet the cell membranes. The membrane pellet is resuspended and stored at -80°C until use.

  • Binding Reaction: In a multi-well plate, the cell membranes are incubated with a fixed concentration of the radioligand, [³H]des-Arg¹⁰-kallidin, and varying concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of a non-labeled B1 receptor agonist.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed to remove any unbound radioligand.

  • Detection: The radioactivity retained on the filter is quantified using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Calcium Mobilization Assay (for KB determination)

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.

Methodology:

  • Cell Culture and Dye Loading: IMR-90 cells are seeded in a multi-well plate and grown to confluency. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.

  • Antagonist Pre-incubation: The cells are washed and then pre-incubated with varying concentrations of this compound for a defined period.

  • Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. The B1 receptor agonist, des-Arg¹⁰-kallidin, is added to the wells, and the change in fluorescence intensity is measured over time.

  • Data Analysis: The agonist dose-response curves in the presence of different concentrations of this compound are constructed. The Schild regression analysis is then used to determine the KB value of the antagonist.

Carrageenan-Induced Thermal Hyperalgesia in Rhesus Monkeys (for in vivo efficacy)

This in vivo model assesses the analgesic effect of a compound on inflammatory pain.

Methodology:

  • Acclimatization and Baseline Measurement: Rhesus monkeys are acclimatized to the testing procedure. Baseline tail-withdrawal latencies in response to a thermal stimulus (e.g., radiant heat or warm water bath) are determined.

  • Induction of Hyperalgesia: A solution of carrageenan is injected subcutaneously into the tail to induce a local inflammatory response and thermal hyperalgesia.

  • Drug Administration: this compound or vehicle is administered (e.g., subcutaneously) at various doses.

  • Assessment of Analgesia: At different time points after drug administration, the tail-withdrawal latencies are re-measured. An increase in the withdrawal latency indicates an analgesic effect.

  • Data Analysis: The data are analyzed to determine the dose-dependent effect of this compound on reversing thermal hyperalgesia, and the ED₅₀ is calculated.

Clinical Development Status

A thorough search of publicly available clinical trial registries and literature did not yield any information on clinical trials conducted with this compound. This suggests that the compound may not have progressed to the clinical development stage.

Conclusion

This compound is a potent and selective bradykinin B1 receptor antagonist with high affinity for the primate receptor. It demonstrates excellent oral bioavailability and in vivo efficacy in a primate model of inflammatory pain. The significant species difference in potency, with much higher activity in primates compared to rodents, highlights the importance of using appropriate animal models in the preclinical evaluation of B1 receptor antagonists. While the preclinical profile of this compound is promising, there is no publicly available information on its clinical development. This comprehensive pharmacological profile serves as a valuable resource for researchers in the fields of pain, inflammation, and GPCR drug discovery.

References

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of ELN-441958

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo evaluation of ELN-441958, a potent and selective bradykinin B1 receptor antagonist. The following sections describe the mechanism of action, experimental protocols for assessing analgesic efficacy and pharmacokinetics, and relevant quantitative data.

Mechanism of Action

This compound is a novel, potent, and selective bradykinin B1 receptor antagonist.[1][2][3] It acts by competitively inhibiting the binding of the B1 receptor agonist, des-Arg(10)-kallidin (DAKD), to the bradykinin B1 receptor.[1][4] This receptor is upregulated during inflammation and plays a crucial role in mediating chronic pain.[4] this compound demonstrates high selectivity for the primate B1 receptor over rodent B1 receptors and is highly selective against the bradykinin B2 receptor.[4]

cluster_inflammation Inflammatory Stimulus (e.g., Carrageenan) cluster_b1_pathway Bradykinin B1 Receptor Signaling cluster_intervention Pharmacological Intervention Inflammation Inflammation Bradykinin_B1_Receptor_Upregulation Upregulation of Bradykinin B1 Receptor Inflammation->Bradykinin_B1_Receptor_Upregulation DAKD_Binding des-Arg(10)-kallidin (DAKD) Binding Bradykinin_B1_Receptor_Upregulation->DAKD_Binding Signal_Transduction Signal Transduction (e.g., Calcium Mobilization) DAKD_Binding->Signal_Transduction Pain_Sensation Pain Sensation (Hyperalgesia) Signal_Transduction->Pain_Sensation ELN_441958 This compound ELN_441958->DAKD_Binding Inhibition Acclimatization Acclimatization Baseline_Latency Baseline Tail-Withdrawal Latency Measurement Acclimatization->Baseline_Latency Days Carrageenan_Injection Carrageenan Injection (s.c. into tail) Baseline_Latency->Carrageenan_Injection T=0 Compound_Administration This compound or Vehicle Administration (s.c.) Carrageenan_Injection->Compound_Administration Peak Hyperalgesia Post_Treatment_Latency Post-Treatment Latency Measurement Compound_Administration->Post_Treatment_Latency Time points Data_Analysis Data_Analysis Post_Treatment_Latency->Data_Analysis cluster_iv Intravenous Administration cluster_po Oral Administration IV_Dosing IV Dosing Blood_Sampling Serial Blood Sampling IV_Dosing->Blood_Sampling PO_Dosing Oral Dosing PO_Dosing->Blood_Sampling Plasma_Preparation Plasma Separation Blood_Sampling->Plasma_Preparation Centrifugation Bioanalysis Quantification of This compound Plasma_Preparation->Bioanalysis LC-MS/MS PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Software

References

Application Notes and Protocols for ELN-441958: In Vitro Cell-Based Assay Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ELN-441958 is a potent, selective, and competitive antagonist of the bradykinin B1 receptor (B1R), a G-protein coupled receptor (GPCR).[1][2][3] The B1R is typically expressed at low levels in healthy tissues but is significantly upregulated during inflammation and tissue injury, making it a key target in the development of therapeutics for chronic pain and inflammatory diseases.[4] this compound exhibits high affinity for the human B1R with a Ki of approximately 0.26 nM.[1][3][4] Its mechanism of action involves blocking the B1R, thereby inhibiting the signaling cascade that leads to increased intracellular calcium levels upon stimulation by B1R agonists like des-Arg(10)-kallidin (DAKD).[2][4]

These application notes provide detailed protocols for two key in vitro cell-based assays to characterize the pharmacological activity of this compound: a functional calcium mobilization assay and a competitive radioligand binding assay.

Signaling Pathway

The bradykinin B1 receptor is a Gq-protein coupled receptor. Upon binding of an agonist, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This compound acts as an antagonist, blocking the initial binding of the agonist to the B1 receptor and thereby inhibiting this downstream signaling cascade.

B1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum B1R Bradykinin B1 Receptor (B1R) Gq Gq protein B1R->Gq PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates Gq->PLC IP3R IP3 Receptor IP3->IP3R Ca_ER Ca²⁺ Ca_cyto Elevated Intracellular Ca²⁺ Ca_ER->Ca_cyto Response Cellular Response Ca_cyto->Response IP3R->Ca_ER Releases Agonist B1R Agonist (e.g., DAKD) Agonist->B1R Activates ELN441958 This compound ELN441958->B1R Antagonizes

Bradykinin B1 Receptor Signaling Pathway

Data Presentation

Quantitative data for this compound and other test compounds should be summarized in clear and structured tables.

Table 1: Functional Antagonism of this compound in Calcium Mobilization Assay

CompoundCell LineAgonistAgonist Conc.IC50 (nM)n
This compoundIMR-90DAKDEC800.12 ± 0.023
Compound XIMR-90DAKDEC80[Value]3
Compound YIMR-90DAKDEC80[Value]3

Table 2: Binding Affinity of this compound in Radioligand Binding Assay

CompoundRadioligandCell/Membrane PrepKi (nM)n
This compound[³H]desArg(10)-kallidinIMR-90 Membranes0.26 ± 0.023
Compound X[³H]desArg(10)-kallidinIMR-90 Membranes[Value]3
Compound Y[³H]desArg(10)-kallidinIMR-90 Membranes[Value]3

Experimental Protocols

IMR-90 Cell Culture

The human lung fibroblast cell line IMR-90 is a suitable model for studying the effects of this compound as it endogenously expresses the bradykinin B1 receptor.

Materials:

  • IMR-90 cells (e.g., ATCC CCL-186)

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

Protocol:

  • Complete Growth Medium: Prepare complete growth medium by supplementing EMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw cryopreserved IMR-90 cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge at 125 x g for 5 minutes.

  • Cell Seeding: Resuspend the cell pellet in complete growth medium and seed into a T-75 flask.

  • Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, wash with PBS, and detach using 0.25% Trypsin-EDTA. Neutralize the trypsin with complete growth medium and re-seed into new flasks at a split ratio of 1:2 to 1:4.

Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by a B1R agonist.

Calcium_Mobilization_Workflow cluster_prep Assay Preparation cluster_treatment Compound Treatment cluster_readout Data Acquisition seed Seed IMR-90 cells in 96-well plates incubate_cells Incubate overnight seed->incubate_cells load_dye Load cells with Fluo-4 AM calcium indicator incubate_cells->load_dye preincubate Pre-incubate with This compound or vehicle load_dye->preincubate add_agonist Add B1R agonist (DAKD) preincubate->add_agonist measure_fluorescence Measure fluorescence intensity over time add_agonist->measure_fluorescence analyze Analyze data and calculate IC50 values measure_fluorescence->analyze

Calcium Mobilization Assay Workflow

Materials:

  • IMR-90 cells

  • Black, clear-bottom 96-well plates

  • Fluo-4 AM calcium indicator dye

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid (optional, to prevent dye extrusion)

  • B1R agonist (e.g., des-Arg(10)-kallidin, DAKD)

  • This compound

  • Fluorescence plate reader with bottom-read capabilities and automated injection

Protocol:

  • Cell Plating: Seed IMR-90 cells into black, clear-bottom 96-well plates at a density of 40,000-80,000 cells per well and incubate overnight.[2]

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS.

    • Remove the culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.[2][5]

  • Compound Pre-incubation:

    • Prepare serial dilutions of this compound in HBSS.

    • Wash the cells twice with HBSS to remove excess dye.

    • Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

  • Agonist Addition and Fluorescence Measurement:

    • Prepare a solution of DAKD in HBSS at a concentration that elicits a submaximal response (EC80).

    • Place the plate in the fluorescence plate reader and establish a stable baseline fluorescence reading (Ex/Em = 490/525 nm).

    • Use the plate reader's injector to add the DAKD solution to all wells simultaneously.

    • Record the fluorescence intensity for 1-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF as a function of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for the B1R by measuring its ability to displace a radiolabeled ligand.

Materials:

  • IMR-90 cell membranes

  • Radioligand (e.g., [³H]desArg(10)-kallidin)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of an unlabeled B1R ligand)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and fluid

Protocol:

  • Membrane Preparation:

    • Harvest IMR-90 cells and homogenize in cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • IMR-90 cell membranes

      • A fixed concentration of [³H]desArg(10)-kallidin

      • Serial dilutions of this compound or vehicle

      • For non-specific binding wells, add a high concentration of an unlabeled B1R ligand.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percent specific binding as a function of the this compound concentration and fit the data to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

References

Application Notes and Protocols: ELN-441958 for Neuropathic Pain Models in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

Initial Search and Findings

A comprehensive search for the compound "ELN-441958" in the context of neuropathic pain models in rodents did not yield any specific results. The search provided extensive information on established rodent models for neuropathic pain, including:

  • Chronic Constriction Injury (CCI): This model involves the loose ligation of the sciatic nerve.[1]

  • Partial Sciatic Nerve Ligation (PSNL): In this model, a portion of the sciatic nerve is tightly ligated.[1][2]

  • Spinal Nerve Ligation (SNL): This model involves the tight ligation of spinal nerves.[1][2]

  • Spared Nerve Injury (SNI): This surgical model results in a combination of intact and injured axons within the sciatic nerve.

  • Sciatic Inflammatory Neuritis (SIN): This model is induced by wrapping the sciatic nerve with a piece of hemostatic material soaked in Complete Freund's Adjuvant (CFA) to cause focal inflammation.

These models are widely utilized to study the mechanisms of neuropathic pain and to evaluate the efficacy of potential therapeutic agents.[2][3][4] Behavioral assessments in these models commonly include testing for mechanical allodynia, thermal hyperalgesia, and other pain-related behaviors.[2][4]

Limitations

Without specific data on this compound, it is not possible to provide the requested detailed Application Notes and Protocols. The core requirements of summarizing quantitative data, detailing experimental protocols for this specific compound, and creating visualizations of its signaling pathways cannot be fulfilled at this time.

Further investigation would require access to proprietary research data or published studies specifically investigating the effects of this compound in rodent models of neuropathic pain.

References

Application Notes and Protocols for ELN-441958 in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ELN-441958 is a potent, selective, and competitive antagonist of the bradykinin B1 receptor (B1R), a key mediator in chronic pain and inflammation.[1][2][3] The B1R is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammatory stimuli.[4] Its activation by des-Arg⁹-bradykinin, a metabolite of bradykinin, contributes to the maintenance of inflammatory responses and pain sensitization.[4] this compound exhibits high affinity for the human B1R, with a reported Ki of 0.26 nM.[1][3] Notably, this compound displays significant species-dependent potency, with higher affinity for primate B1 receptors compared to rodent receptors.[2] It has demonstrated efficacy in a primate model of inflammatory pain and possesses favorable pharmacokinetic properties, including high oral bioavailability in rats and rhesus monkeys.[1][2]

These application notes provide a summary of the available preclinical data for this compound, including dosage and administration information, pharmacokinetic parameters, and detailed protocols for in vivo efficacy studies and in vitro assays.

Data Presentation

In Vitro Receptor Binding and Potency
SpeciesReceptorAssayParameterValue (nM)
HumanBradykinin B1Radioligand Binding (IMR-90 cells)Ki0.26
HumanBradykinin B1Calcium Mobilization (IMR-90 cells)KB0.12 ± 0.02
Rhesus MonkeyBradykinin B1Calcium MobilizationKB0.24 ± 0.01
RatBradykinin B1Calcium MobilizationKB1.5 ± 0.4
MouseBradykinin B1Calcium MobilizationKB14 ± 4
HumanBradykinin B2Calcium Mobilization (IMR-90 cells)->10,000

Data compiled from multiple sources.[1][2]

Preclinical Pharmacokinetics of this compound
SpeciesRouteDose (mg/kg)Tmax (h)Cmax (µg/mL)t½ (h)Vd (L/kg)CL (L/h/kg)Oral Bioavailability (%)
RatIV10--1.72.70.9657
RatPO1021.2----
Rhesus MonkeyIV10--3.92.70.49High
Rhesus MonkeyPO103.33.6----

Data compiled from MedchemExpress, citing Hawkinson JE, et al.[1]

Experimental Protocols

Protocol 1: Carrageenan-Induced Thermal Hyperalgesia in Rhesus Monkeys

This protocol is based on the methodology used to demonstrate the in vivo analgesic efficacy of this compound.[1][2]

Objective: To assess the anti-hyperalgesic effect of this compound in a primate model of inflammatory pain.

Materials:

  • This compound

  • Vehicle for subcutaneous (s.c.) administration (e.g., sterile saline, or a formulation containing DMSO, PEG300, and Tween-80, see Protocol 3)

  • Lambda-carrageenan (2% w/v in sterile saline)

  • Water bath maintained at 46°C

  • Male and female rhesus monkeys

Procedure:

  • Acclimatization and Baseline Measurement: Acclimatize the monkeys to the experimental setup. Measure the baseline tail-withdrawal latency by immersing the distal 3-5 cm of the tail in a 46°C water bath. The latency is the time taken for the monkey to withdraw its tail. A cut-off time (e.g., 20 seconds) should be established to prevent tissue damage.

  • Induction of Hyperalgesia: Administer a subcutaneous injection of 0.1 mL of 2% carrageenan into the terminal 3-5 cm of the tail to induce local inflammation and thermal hyperalgesia.

  • Drug Administration: Administer this compound (e.g., 1, 3, or 10 mg/kg) or vehicle via subcutaneous injection 30 minutes before the carrageenan injection.

  • Assessment of Thermal Hyperalgesia: Measure the tail-withdrawal latency at regular intervals post-carrageenan injection (e.g., 30, 60, 120, 180, 240, and 300 minutes).

  • Data Analysis: The anti-hyperalgesic effect is measured as an increase in the tail-withdrawal latency compared to the vehicle-treated group. The ED₅₀, the dose at which 50% of the maximal effect is observed, can be calculated. For this compound, the reported ED₅₀ in this model is approximately 3 mg/kg s.c.[2]

Protocol 2: In Vitro Calcium Mobilization Assay

This protocol describes a method to evaluate the antagonist activity of this compound at the B1 receptor.

Objective: To determine the potency of this compound in inhibiting agonist-induced calcium mobilization in cells expressing the bradykinin B1 receptor.

Materials:

  • IMR-90 human lung fibroblast cells (or other cell line endogenously or recombinantly expressing the B1 receptor)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Des-Arg¹⁰-kallidin (DAKD), a B1 receptor agonist

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorometric imaging plate reader (FLIPR) or similar instrument

Procedure:

  • Cell Culture and Plating: Culture IMR-90 cells according to standard protocols. Plate the cells in 96-well or 384-well black-walled, clear-bottom plates and grow to confluence.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 60 minutes at 37°C), according to the dye manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Antagonist Incubation: Wash the cells with assay buffer to remove excess dye. Add the different concentrations of this compound to the wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature or 37°C.

  • Agonist Stimulation and Measurement: Place the plate in the FLIPR instrument. Add a fixed concentration of the B1 agonist DAKD (typically the EC₈₀ concentration) to all wells and immediately measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: The antagonist effect of this compound is determined by the reduction in the DAKD-induced calcium signal. The data are typically fitted to a four-parameter logistic equation to determine the IC₅₀, which can then be used to calculate the KB value using the Cheng-Prusoff equation.

Protocol 3: Formulation of this compound for In Vivo Administration

This compound is a poorly water-soluble compound, requiring a specific vehicle for in vivo administration. The following are suggested solvent systems for achieving a clear solution.

Objective: To prepare a solution of this compound suitable for parenteral or oral administration in preclinical studies.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • 20% SBE-β-CD in Saline

  • Corn Oil

Formulation Options:

  • Aqueous Formulation 1:

    • Add solvents in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

    • Mix thoroughly after each addition.

    • This formulation can achieve a solubility of ≥ 2.5 mg/mL.[1]

  • Aqueous Formulation 2 (with cyclodextrin):

    • Add solvents in the following order: 10% DMSO, 90% (20% SBE-β-CD in Saline).

    • Mix thoroughly after each addition.

    • This formulation can also achieve a solubility of ≥ 2.5 mg/mL.[1]

  • Oil-based Formulation (for oral administration):

    • Add solvents in the following order: 10% DMSO, 90% Corn Oil.

    • Mix thoroughly after each addition.

    • This formulation can achieve a solubility of ≥ 2.5 mg/mL.[1]

Note: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1] The final concentration of DMSO should be kept as low as possible, especially for long-term studies.

Mandatory Visualizations

Signaling Pathway of Bradykinin B1 Receptor Antagonism

B1R_Signaling B1_Agonist des-Arg⁹-Bradykinin (B1 Agonist) B1R Bradykinin B1 Receptor (B1R) B1_Agonist->B1R Binds & Activates Gq_11 Gαq/11 B1R->Gq_11 Activates ELN441958 This compound ELN441958->B1R Blocks PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Induces Downstream Downstream Signaling (e.g., MAPK, NF-κB) -> Inflammation & Pain Ca_Release->Downstream PKC->Downstream

Caption: this compound blocks B1R, inhibiting Ca²⁺ mobilization and downstream inflammatory signaling.

Experimental Workflow for In Vivo Efficacy Study

Efficacy_Workflow Start Start: Acclimatize Animals & Measure Baseline Administer_Drug Administer this compound (1-10 mg/kg, s.c.) or Vehicle Start->Administer_Drug Wait Wait 30 minutes Administer_Drug->Wait Induce_Inflammation Induce Hyperalgesia: Carrageenan Injection (s.c.) Wait->Induce_Inflammation Measure_Latency Measure Tail-Withdrawal Latency at Timed Intervals (0.5 - 5h) Induce_Inflammation->Measure_Latency Data_Analysis Data Analysis: Compare Drug vs. Vehicle Measure_Latency->Data_Analysis End End of Experiment Data_Analysis->End

Caption: Workflow for assessing this compound efficacy in a carrageenan-induced pain model.

References

ELN-441958 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for ELN-441958

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of this compound, a potent and selective bradykinin B1 receptor antagonist.

Introduction

This compound is a small molecule, neutral, competitive, and selective antagonist of the bradykinin B1 receptor.[1][2][3] It exhibits high affinity for the human B1 receptor, with a reported Ki of 0.26 nM.[1][2][4][5][6] The bradykinin B1 receptor is a G-protein coupled receptor involved in chronic pain and inflammation.[6] this compound has demonstrated high oral bioavailability and efficacy in non-human primate models of inflammatory pain.[5][6]

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₂₉H₂₉ClN₄O₂[4][7]
Molecular Weight501.02 g/mol [4][7]
CAS Number913064-47-8[4]
Solubility

Proper dissolution of this compound is critical for experimental success. The following table summarizes its solubility in various solvents and formulations. Sonication or gentle heating may be required to achieve complete dissolution.[1][4]

Solvent/FormulationSolubilityNotesReference
DMSO≥ 5.02 mg/mL (10.02 mM)Sonication is recommended.[4]
DMSO50 mg/mL (99.79 mM)Use fresh, moisture-free DMSO.[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.99 mM)Clear solution. Suitable for in vivo studies.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (4.99 mM)Clear solution. Suitable for in vivo studies.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.99 mM)Clear solution. Suitable for in vivo studies.[1]
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline1 mg/mL (2 mM)Sonication is recommended. Suitable for in vivo studies.[4]
Biological Activity

This compound is a potent antagonist of the bradykinin B1 receptor and is highly selective over the B2 receptor.[5][6] Its potency varies across species.

ParameterSpeciesValueReference
Ki (B1 Receptor Binding)Human0.26 nM[1][2][4][5][6]
KB (B1 Receptor Antagonism)Human0.12 ± 0.02 nM[5][6]
KB (B1 Receptor Antagonism)Rhesus Monkey0.24 ± 0.01 nM[5][6]
KB (B1 Receptor Antagonism)Rat1.5 ± 0.4 nM[5][6]
KB (B1 Receptor Antagonism)Mouse14 ± 4 nM[5][6]
Signaling Pathway

This compound acts by blocking the signaling cascade initiated by the binding of agonists, such as des-Arg⁹-bradykinin, to the bradykinin B1 receptor. This receptor is coupled to Gαq/11, which upon activation, stimulates phospholipase C (PLC) to produce inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

ELN441958_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular B1R Bradykinin B1 Receptor Gq Gαq/11 B1R->Gq PLC Phospholipase C (PLC) IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Gq->PLC Agonist Bradykinin B1 Agonist Agonist->B1R Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC ELN441958 This compound ELN441958->B1R Antagonism

Figure 1: this compound signaling pathway antagonism.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous (moisture-free) Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 50 mg/mL).

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one year or -80°C for up to two years.[1]

Protocol 2: In Vitro Calcium Mobilization Assay

This protocol outlines a general procedure to assess the antagonist activity of this compound on the bradykinin B1 receptor by measuring changes in intracellular calcium.

Materials:

  • IMR-90 cells (or other cells endogenously or recombinantly expressing the human bradykinin B1 receptor)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Bradykinin B1 receptor agonist (e.g., des-Arg⁹-bradykinin)

  • This compound stock solution

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well black, clear-bottom assay plates

  • Fluorescence plate reader with injection capabilities

Calcium_Mobilization_Workflow A Seed cells in 96-well plate B Culture overnight A->B C Load cells with calcium dye B->C D Incubate with This compound C->D E Measure baseline fluorescence D->E F Inject B1 receptor agonist E->F G Measure fluorescence (calcium release) F->G H Analyze data G->H

Figure 2: Workflow for a calcium mobilization assay.

Procedure:

  • Cell Plating: Seed IMR-90 cells into a 96-well black, clear-bottom plate at an appropriate density and culture overnight.

  • Dye Loading: a. Prepare the dye loading solution containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer. b. Remove the culture medium from the cells and add the dye loading solution to each well. c. Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Addition: a. Prepare serial dilutions of this compound in assay buffer. b. After incubation, wash the cells with assay buffer. c. Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Fluorescence Measurement: a. Place the plate in a fluorescence plate reader. b. Measure the baseline fluorescence for a few seconds. c. Inject the B1 receptor agonist at a concentration that elicits a submaximal response (e.g., EC₈₀). d. Immediately begin measuring the fluorescence intensity over time to capture the calcium transient.

  • Data Analysis: a. Determine the peak fluorescence response for each well. b. Normalize the data to the response of the agonist alone (positive control). c. Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ or K₈.

Protocol 3: Preparation of this compound for In Vivo Studies

This protocol describes the preparation of a formulation of this compound suitable for oral (p.o.) or intravenous (i.v.) administration in animal models.[1]

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Dissolve the required amount of this compound in DMSO to make a 10% (v/v) solution.

  • Add PEG300 to a final concentration of 40% (v/v).

  • Add Tween-80 to a final concentration of 5% (v/v).

  • Add sterile saline to make up the final volume (45% v/v).

  • Vortex the solution thoroughly after the addition of each component.

  • If necessary, sonicate the final solution to ensure it is clear and homogenous.

  • The final concentration of the dosing solution should be calculated based on the desired dose and the weight of the animal.

Example Formulation: To prepare 1 mL of a 2.5 mg/mL dosing solution:

  • Weigh 2.5 mg of this compound.

  • Add 100 µL of DMSO and dissolve the compound.

  • Add 400 µL of PEG300.

  • Add 50 µL of Tween-80.

  • Add 450 µL of sterile saline.

  • Vortex until clear.

Disclaimer: All protocols are for research purposes only. Please consult relevant safety data sheets and institutional guidelines before handling any chemical compounds.

References

Application Notes and Protocols for ELN-441958 in the Carrageenan-Induced Hyperalgesia Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the selective bradykinin B1 receptor antagonist, ELN-441958, in the carrageenan-induced hyperalgesia model. This model is a well-established method for inducing acute inflammation and is widely used for screening potential analgesic compounds.

Introduction

This compound is a potent and selective antagonist of the bradykinin B1 receptor, which plays a significant role in chronic pain and inflammation.[1] The carrageenan-induced hyperalgesia model serves as a valuable in vivo assay to evaluate the anti-hyperalgesic and anti-inflammatory properties of compounds like this compound.[2][3] Carrageenan, a polysaccharide, induces a localized inflammatory response characterized by the release of pro-inflammatory mediators, leading to edema, hyperalgesia, and allodynia.[2][3][4]

Mechanism of Action of this compound

This compound acts as a competitive antagonist at the bradykinin B1 receptor.[1][5][6] It selectively inhibits the binding of B1 receptor agonists, thereby blocking the downstream signaling pathways that contribute to pain and inflammation.[1] Notably, this compound demonstrates high selectivity for the primate B1 receptor over rodent B1 receptors and is highly selective over the B2 receptor. Its analgesic effects are not mediated by opioid receptors.

Signaling Pathway of Bradykinin B1 Receptor in Inflammatory Pain

B1_Receptor_Signaling cluster_inflammation Inflammatory Milieu cluster_nociceptor Nociceptive Neuron Inflammatory\nStimuli Inflammatory Stimuli Pro-inflammatory\nCytokines Pro-inflammatory Cytokines Inflammatory\nStimuli->Pro-inflammatory\nCytokines Bradykinin B1\nReceptor Upregulation Bradykinin B1 Receptor Upregulation Pro-inflammatory\nCytokines->Bradykinin B1\nReceptor Upregulation Bradykinin B1\nReceptor Bradykinin B1 Receptor Bradykinin B1\nReceptor Upregulation->Bradykinin B1\nReceptor Increases Receptor Expression Gq/11 Gq/11 Bradykinin B1\nReceptor->Gq/11 PLC PLC Gq/11->PLC IP3 & DAG IP3 & DAG PLC->IP3 & DAG Increased\nIntracellular Ca2+ Increased Intracellular Ca2+ IP3 & DAG->Increased\nIntracellular Ca2+ PKC Activation PKC Activation IP3 & DAG->PKC Activation Sensitization of\nIon Channels Sensitization of Ion Channels Increased\nIntracellular Ca2+->Sensitization of\nIon Channels PKC Activation->Sensitization of\nIon Channels Neuronal\nExcitability Neuronal Excitability Sensitization of\nIon Channels->Neuronal\nExcitability Pain Signal\nTransmission Pain Signal Transmission Neuronal\nExcitability->Pain Signal\nTransmission This compound This compound This compound->Bradykinin B1\nReceptor Antagonist Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Phase Animal\nAcclimatization Animal Acclimatization Baseline\nNociceptive Testing Baseline Nociceptive Testing Animal\nAcclimatization->Baseline\nNociceptive Testing Carrageenan\nInjection Carrageenan Injection Baseline\nNociceptive Testing->Carrageenan\nInjection Hyperalgesia\nDevelopment Hyperalgesia Development Carrageenan\nInjection->Hyperalgesia\nDevelopment Compound\nAdministration\n(this compound) Compound Administration (this compound) Hyperalgesia\nDevelopment->Compound\nAdministration\n(this compound) Post-Treatment\nNociceptive Testing Post-Treatment Nociceptive Testing Compound\nAdministration\n(this compound)->Post-Treatment\nNociceptive Testing Data Analysis Data Analysis Post-Treatment\nNociceptive Testing->Data Analysis

References

Application Notes: The Use of Compound X in Diabetic Neuropathy Research

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for "ELN-441958" in the context of diabetic neuropathy research did not yield any specific public information regarding a compound with this designation. It is possible that this is an internal development name, a compound that has been discontinued, or a designation not yet in the public domain.

To fulfill the user's request for detailed Application Notes and Protocols in the specified format, the following information has been generated for a hypothetical novel compound, designated here as "Compound X," for the research of diabetic neuropathy. This document is intended to serve as a template and guide for researchers, scientists, and drug development professionals working in this area.

Introduction

Diabetic peripheral neuropathy (DPN) is a common and debilitating complication of diabetes, characterized by nerve damage that often leads to pain, numbness, and in severe cases, amputations. The pathogenesis of DPN is complex, involving hyperglycemia-induced metabolic and microvascular changes, oxidative stress, and inflammation. Compound X is a novel, potent, and selective small molecule inhibitor of the (hypothetical) "Neuropathy-Associated Kinase 1" (NAK1), a key enzyme implicated in the inflammatory and oxidative stress pathways that drive neuronal damage in DPN. These application notes provide an overview of Compound X and its potential utility in preclinical models of diabetic neuropathy.

Mechanism of Action

Compound X is an ATP-competitive inhibitor of NAK1. The overactivation of NAK1 in hyperglycemic conditions is believed to contribute to the pathology of diabetic neuropathy through two primary mechanisms:

  • Upregulation of Pro-inflammatory Cytokines: NAK1 phosphorylates and activates transcription factors that lead to the increased expression of pro-inflammatory cytokines such as TNF-α and IL-6 within the peripheral nerves.

  • Increased Oxidative Stress: Activated NAK1 promotes the production of reactive oxygen species (ROS) by mitochondria in sensory neurons.

By inhibiting NAK1, Compound X is hypothesized to reduce neuroinflammation and oxidative stress, thereby protecting against nerve damage and alleviating neuropathic pain.

Data Presentation

The following tables summarize the key in vitro and in vivo characteristics of Compound X.

Table 1: In Vitro Potency and Selectivity of Compound X

TargetIC₅₀ (nM)Kinase Selectivity (Fold vs. NAK1)
NAK1 15 -
NAK2> 10,000> 667
Kinase Panel (100 kinases)> 10,000> 667

Table 2: Pharmacokinetic Properties of Compound X in Rodents

SpeciesRouteBioavailability (%)T₁/₂ (hours)Cₘₐₓ (ng/mL)
MouseOral856.21250
RatOral787.51100

Table 3: Efficacy of Compound X in a Streptozotocin (STZ)-Induced Diabetic Neuropathy Rat Model

Treatment GroupMechanical Allodynia (von Frey test, grams)Thermal Hyperalgesia (Hargreaves test, seconds)Nerve Conduction Velocity (m/s)
Non-diabetic Control14.5 ± 1.210.2 ± 0.855.1 ± 2.3
STZ + Vehicle4.2 ± 0.54.1 ± 0.438.4 ± 1.9
STZ + Compound X (10 mg/kg)9.8 ± 0.97.9 ± 0.648.7 ± 2.1
STZ + Compound X (30 mg/kg)12.1 ± 1.19.5 ± 0.752.3 ± 2.0

*p < 0.05 vs. STZ + Vehicle

Experimental Protocols

1. Protocol for Induction of Diabetic Neuropathy in Rats using Streptozotocin (STZ)

  • Animals: Male Sprague-Dawley rats (200-250g).

  • Induction:

    • Fast rats overnight.

    • Prepare a fresh solution of STZ in 0.1 M citrate buffer (pH 4.5).

    • Administer a single intraperitoneal (i.p.) injection of STZ (60 mg/kg).

    • Confirm diabetes by measuring blood glucose levels 72 hours post-injection. Rats with blood glucose > 250 mg/dL are considered diabetic.

  • Timeline: Allow 4-6 weeks for the development of diabetic neuropathy before initiating treatment with Compound X.

2. Protocol for Assessment of Mechanical Allodynia (von Frey Test)

  • Apparatus: von Frey filaments of varying stiffness.

  • Procedure:

    • Place the rat in a testing chamber with a mesh floor and allow it to acclimate for 15-20 minutes.

    • Apply von Frey filaments to the plantar surface of the hind paw with increasing force.

    • A positive response is a sharp withdrawal of the paw.

    • Determine the 50% paw withdrawal threshold using the up-down method.

3. Protocol for Assessment of Thermal Hyperalgesia (Hargreaves Test)

  • Apparatus: Plantar test apparatus (Hargreaves apparatus).

  • Procedure:

    • Place the rat in a glass-floored testing chamber and allow it to acclimate.

    • Position a radiant heat source under the plantar surface of the hind paw.

    • Measure the time taken for the rat to withdraw its paw (paw withdrawal latency).

    • A cut-off time of 20 seconds is used to prevent tissue damage.

4. Protocol for Measurement of Nerve Conduction Velocity (NCV)

  • Apparatus: Electrophysiology recording system.

  • Procedure:

    • Anesthetize the rat.

    • Expose the sciatic nerve.

    • Place stimulating electrodes at the sciatic notch and the tibial nerve at the ankle.

    • Place recording electrodes in the interosseous muscles of the foot.

    • Measure the latency of the muscle action potential from both stimulation sites.

    • Calculate NCV by dividing the distance between the stimulating electrodes by the difference in latencies.

Visualizations

G cluster_0 Hyperglycemia cluster_1 Cellular Stress cluster_2 Pathology cluster_3 Intervention Hyperglycemia Hyperglycemia NAK1 NAK1 Activation Hyperglycemia->NAK1 ROS Increased ROS NAK1->ROS Inflammation Pro-inflammatory Cytokines NAK1->Inflammation NerveDamage Nerve Damage ROS->NerveDamage Inflammation->NerveDamage NeuropathicPain Neuropathic Pain NerveDamage->NeuropathicPain CompoundX Compound X CompoundX->NAK1

Caption: Hypothetical signaling pathway of Compound X in diabetic neuropathy.

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Neuropathy Development cluster_2 Phase 3: Treatment and Assessment A STZ Injection in Rats B Blood Glucose Monitoring A->B 72 hours C Development of Neuropathy B->C 4-6 weeks D Initiate Treatment with Compound X or Vehicle C->D E Behavioral Testing (von Frey, Hargreaves) D->E Weekly F Electrophysiology (Nerve Conduction Velocity) E->F Endpoint

Caption: Experimental workflow for preclinical testing of Compound X.

G cluster_0 Rationale for Compound X A Diabetic Neuropathy is driven by neuroinflammation and oxidative stress. B NAK1 is a key mediator of these pathological pathways. C Compound X is a potent and selective inhibitor of NAK1. D Therefore, Compound X is a promising therapeutic candidate for treating diabetic neuropathy.

Caption: Logical relationship for the therapeutic rationale of Compound X.

Application Notes and Protocols for ELN-441958 in the Study of Visceral Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

ELN-441958 is a potent, selective, and orally bioavailable antagonist of the bradykinin B1 receptor, a key player in the signaling pathways of inflammation and chronic pain.[1][2] The B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated upon tissue injury and inflammation, making it a promising therapeutic target for various pain states.[3][4] While extensively studied in models of inflammatory pain, the role of bradykinin B1 receptor antagonism in visceral pain presents a compelling area of investigation. Visceral pain, originating from internal organs, is a major clinical challenge with limited effective treatments.[5][6] These application notes provide a comprehensive overview of this compound, its pharmacological properties, and detailed protocols for its use in in vitro and in vivo models relevant to the study of visceral pain.

Pharmacological Profile of this compound

This compound exhibits high affinity and selectivity for the bradykinin B1 receptor, particularly in primates. Its favorable pharmacokinetic properties make it a valuable tool for preclinical research.[2][7]

Table 1: In Vitro Potency of this compound

ParameterSpeciesCell Line/Membrane PreparationValueReference
Ki HumanIMR-90 human fibroblast membranes0.26 ± 0.02 nM[2]
KB HumanIMR-90 cells (calcium mobilization)0.12 ± 0.02 nM[2]
KB Rhesus MonkeyRecombinant cells (calcium mobilization)0.24 ± 0.01 nM[2]
KB RatRecombinant cells (calcium mobilization)1.5 ± 0.4 nM[2]
KB MouseRecombinant cells (calcium mobilization)14 ± 4 nM[2]

Table 2: Pharmacokinetic Properties of this compound

SpeciesAdministrationKey FindingsReference
Rat Intravenous (i.v.)Moderate volume of distribution (2.7 L/kg) and moderate clearance (0.96 L/h/kg).[1]
Rat Oral (p.o.)High oral exposure and moderate plasma half-life. Oral availability of 57%.[2][3]
Rhesus Monkey Intravenous (i.v.) & Oral (p.o.)High oral exposure and moderate plasma half-lives.[2]

Signaling Pathway of Bradykinin B1 Receptor and Inhibition by this compound

The bradykinin B1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its agonist (des-Arg⁹-bradykinin), initiates a signaling cascade leading to the generation of pain signals. This compound acts as a competitive antagonist, blocking this pathway.

B1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol B1R Bradykinin B1 Receptor PLC Phospholipase C (PLC) B1R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Endoplasmic Reticulum Ca2+ IP3->Ca_ER Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Increased Intracellular Ca2+ Ca_ER->Ca_cyto Pain_Signal Pain Signal Transmission Ca_cyto->Pain_Signal Leads to PKC->Pain_Signal Contributes to Agonist des-Arg⁹-bradykinin (Agonist) Agonist->B1R Binds & Activates ELN441958 This compound (Antagonist) ELN441958->B1R Competitively Blocks Calcium_Mobilization_Workflow A Plate and Culture B1R-expressing Cells B Load Cells with Calcium-sensitive Dye A->B C Pre-incubate with This compound B->C D Measure Baseline Fluorescence C->D E Add B1 Receptor Agonist D->E F Record Fluorescence Change E->F G Data Analysis (IC50/KB) F->G Visceral_Pain_Model_Logic cluster_induction Pain Induction cluster_treatment Treatment cluster_assessment Pain Assessment A Chemical Irritant (e.g., Acetic Acid, Cyclophosphamide) C Administer this compound or Vehicle A->C B Mechanical Stimulus (Colorectal Distension) B->C D Behavioral Response (e.g., Writhing) C->D E Referred Hyperalgesia (e.g., von Frey Filaments) C->E F Visceromotor Response (EMG Recording) C->F

References

Application Notes and Protocols: ELN-441958 in Models of Inflammatory Skin Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potent and selective bradykinin B1 receptor antagonist, ELN-441958, and propose its use in preclinical models of inflammatory skin disease. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound for conditions such as psoriasis and atopic dermatitis.

Introduction

This compound is a novel, orally bioavailable small molecule that acts as a competitive antagonist of the bradykinin B1 receptor.[1][2][3] The bradykinin B1 receptor is a G-protein coupled receptor that is typically not present in healthy tissues but is rapidly induced by inflammatory mediators. Its activation is implicated in the pathogenesis of chronic inflammation and pain.[2][4] Given the central role of inflammation in various skin diseases, targeting the B1 receptor with this compound presents a promising therapeutic strategy.

Mechanism of Action

This compound exhibits high affinity and selectivity for the human bradykinin B1 receptor.[1][2][4] It competitively inhibits the binding of the B1 receptor agonist, des-Arg¹⁰-kallidin (DAKD), thereby blocking downstream signaling pathways that contribute to inflammation.[2] Key aspects of its mechanism include:

  • High Affinity: this compound binds to the human bradykinin B1 receptor with a high affinity, demonstrating a Ki of 0.26 nM.[1][3]

  • Selectivity: It is highly selective for the B1 receptor over the bradykinin B2 receptor.[2][4]

  • Competitive Antagonism: this compound acts as a neutral, competitive antagonist, effectively blocking the receptor's activation by its natural ligands.[1][2][3]

Signaling Pathway of Bradykinin B1 Receptor and Inhibition by this compound

B1R_Signaling_and_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular B1R Bradykinin B1 Receptor Gq Gαq B1R->Gq Activates DAKD des-Arg¹⁰-kallidin (B1 Agonist) DAKD->B1R Activates ELN This compound ELN->B1R Blocks PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Inflammation Pro-inflammatory Gene Expression Ca->Inflammation PKC->Inflammation

Caption: Bradykinin B1 receptor signaling cascade and its inhibition by this compound.

Data Presentation

The following tables summarize the key pharmacological and pharmacokinetic parameters of this compound.

Table 1: In Vitro Pharmacology of this compound

ParameterSpeciesValueReference
B1 Receptor Binding Affinity (Ki) Human0.26 nM[1][3]
B1 Receptor Functional Antagonism (KB) Human0.12 ± 0.02 nM[2]
Rhesus Monkey0.24 ± 0.01 nM[2]
Rat1.5 ± 0.4 nM[2]
Mouse14 ± 4 nM[2]
Selectivity B1 vs B2 Receptors>83,000-fold[2][4]

Table 2: Pharmacokinetic Properties of this compound

ParameterSpeciesIntravenous (IV)Oral (PO)Reference
Clearance (L/h/kg) Rat0.96-[1]
Volume of Distribution (L/kg) Rat2.7-[1]
Oral Bioavailability (%) Rat-57%[4]
Half-life (h) Rhesus MonkeyModerateModerate[2][5]

Experimental Protocols

Based on the anti-inflammatory properties of this compound, the following protocols are proposed for its evaluation in established models of inflammatory skin disease.

In Vitro Model: Cytokine-Induced Keratinocyte Inflammation

This model assesses the ability of this compound to mitigate inflammatory responses in human keratinocytes.

Objective: To determine the effect of this compound on the production of pro-inflammatory mediators by human keratinocytes stimulated with a cytokine cocktail relevant to psoriasis or atopic dermatitis.

Materials:

  • Primary Human Epidermal Keratinocytes (HEKa)

  • Keratinocyte Growth Medium (KGM)

  • This compound (solubilized in DMSO)

  • Pro-inflammatory cytokine cocktail (e.g., TNF-α, IL-17A, IL-22 for a psoriasis-like model; IL-4, IL-13 for an atopic dermatitis-like model)

  • ELISA kits for IL-6, IL-8, and other relevant cytokines

  • Reagents for RNA extraction and qPCR

Protocol:

  • Culture HEKa cells in KGM until they reach 80% confluency.

  • Seed HEKa cells into 24-well plates and grow to confluency.

  • Starve the cells in basal medium for 4 hours prior to treatment.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1 hour.

  • Induce inflammation by adding the pro-inflammatory cytokine cocktail to the media.

  • Incubate for 24 hours.

  • Collect the cell culture supernatant for cytokine analysis by ELISA.

  • Lyse the cells to extract RNA for gene expression analysis of inflammatory markers by qPCR.

In Vivo Model: Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice

This model evaluates the in vivo efficacy of this compound in a well-established mouse model of psoriasis.

Objective: To assess the therapeutic effect of this compound on skin inflammation, epidermal thickness, and inflammatory cell infiltration in an imiquimod-induced psoriasis model.

Animals:

  • BALB/c mice (8-10 weeks old)

Materials:

  • Imiquimod cream (5%)

  • This compound formulated for oral or subcutaneous administration

  • Calipers for ear thickness measurement

  • Reagents for histology (H&E staining) and immunohistochemistry

Protocol:

  • Acclimatize mice for one week.

  • Randomly divide mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).

  • Apply a daily topical dose of 62.5 mg of imiquimod cream to the shaved back and right ear of each mouse for 5-7 consecutive days to induce psoriasis-like lesions.

  • Administer this compound or vehicle daily via oral gavage or subcutaneous injection, starting one day before or on the same day as the first imiquimod application.

  • Monitor and record the Psoriasis Area and Severity Index (PASI) score daily, assessing erythema, scaling, and thickness of the back skin.

  • Measure ear thickness daily using calipers.

  • At the end of the experiment, euthanize the mice and collect skin and ear tissue samples.

  • Process tissue samples for histological analysis (H&E staining to measure epidermal thickness) and immunohistochemistry to quantify immune cell infiltration (e.g., CD3+ T cells, neutrophils).

Experimental Workflows

In Vitro Experimental Workflow

in_vitro_workflow start Start culture Culture Human Keratinocytes start->culture seed Seed Cells in 24-well Plates culture->seed starve Starve Cells seed->starve pretreat Pre-treat with This compound or Vehicle starve->pretreat induce Induce Inflammation with Cytokines pretreat->induce incubate Incubate for 24h induce->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant lyse_cells Lyse Cells incubate->lyse_cells elisa Cytokine Analysis (ELISA) collect_supernatant->elisa qpcr Gene Expression Analysis (qPCR) lyse_cells->qpcr end End elisa->end qpcr->end

Caption: Workflow for in vitro evaluation of this compound in keratinocytes.

In Vivo Experimental Workflow

in_vivo_workflow start Start acclimatize Acclimatize Mice start->acclimatize randomize Randomize into Treatment Groups acclimatize->randomize induce Induce Psoriasis-like Lesions with Imiquimod randomize->induce treat Administer this compound or Vehicle randomize->treat monitor Daily Monitoring: PASI Score & Ear Thickness induce->monitor treat->monitor euthanize Euthanize and Collect Tissues monitor->euthanize histology Histological Analysis euthanize->histology immunohistochemistry Immunohistochemistry euthanize->immunohistochemistry end End histology->end immunohistochemistry->end

References

Troubleshooting & Optimization

ELN-441958 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of ELN-441958 in experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, selective, and competitive antagonist of the bradykinin B1 receptor.[1][2][3][4] It functions by competitively inhibiting the binding of the B1 receptor agonist ligand, such as [3H]desArg(10)-kallidin ([3H]DAKD), to the B1 receptor.[3] This antagonism has been demonstrated through the inhibition of agonist-induced increases in intracellular calcium in cells expressing the B1 receptor.[2][3]

Q2: What are the known off-target effects of this compound?

While this compound is highly selective for the bradykinin B1 receptor over the B2 receptor, it has been shown to interact with other receptors at higher concentrations.[2][3] The most notable off-target activities are at the human μ-opioid, δ-opioid, and κ-opioid receptors, as well as the muscarinic M1 receptor.[2] It is important to note that this compound also acts as an agonist at the δ-opioid and μ-opioid receptors.[2]

Troubleshooting Guide

Issue: I am observing an unexpected cellular phenotype that does not align with the known function of the bradykinin B1 receptor.

This could be indicative of an off-target effect. Here’s how you can troubleshoot this issue:

  • Dose-Response Analysis: On-target effects should manifest at concentrations consistent with the high potency of this compound for the B1 receptor (in the low nanomolar range). Off-target effects will likely require higher concentrations. Conduct a dose-response experiment and compare the observed effective concentration with the known Ki and EC50 values for both on- and off-targets.

  • Use of Selective Antagonists for Off-Targets: To confirm if the unexpected phenotype is mediated by an off-target, co-treat your experimental system with this compound and a selective antagonist for the suspected off-target receptor (e.g., naltrexone for opioid receptors).[3] If the unexpected phenotype is blocked by the antagonist, it is likely an off-target effect.

  • Target Knockdown/Knockout: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the bradykinin B1 receptor. If the observed phenotype persists in the absence of the primary target, it is highly probable that the effect is off-target.

  • Signaling Pathway Analysis: Analyze the activation state of downstream signaling pathways associated with both the bradykinin B1 receptor and the potential off-target receptors. For instance, B1 receptor activation can lead to calcium mobilization, while opioid receptor activation can modulate different pathways.

Quantitative Data Summary

TargetInteraction TypeSpeciesKi (nM)KB (nM)EC50 (μM)
Bradykinin B1 Receptor Antagonist Human 0.26 0.12 N/A
Rhesus Monkey0.24
Rat1.5
Mouse14
μ-opioid ReceptorAntagonistHuman130
AgonistHumanReported
δ-opioid ReceptorAntagonistHuman690
AgonistHuman0.76
κ-opioid ReceptorAntagonistHuman1500
Muscarinic M1 ReceptorAntagonistHuman370
Bradykinin B2 ReceptorAntagonistHuman>10,000

Data compiled from multiple sources.[1][2][3]

Key Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the bradykinin B1 receptor.

Methodology:

  • Cell Culture: Use a cell line endogenously expressing the human bradykinin B1 receptor (e.g., IMR-90 human lung fibroblasts).[2]

  • Membrane Preparation: Prepare cell membranes by homogenization and centrifugation.

  • Binding Reaction: Incubate the cell membranes with a known concentration of the radiolabeled B1 receptor agonist [3H]DAKD and varying concentrations of this compound.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of specific [3H]DAKD binding) and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Calcium Mobilization Assay

Objective: To assess the functional antagonism of the bradykinin B1 receptor by this compound.

Methodology:

  • Cell Culture: Culture cells expressing the bradykinin B1 receptor in a multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Compound Treatment: Pre-incubate the cells with varying concentrations of this compound.

  • Agonist Stimulation: Stimulate the cells with a B1 receptor agonist (e.g., DAKD).[3]

  • Signal Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence of the calcium-sensitive dye.

  • Data Analysis: Plot the agonist-induced calcium response against the concentration of this compound to determine the KB value (the equilibrium dissociation constant for the antagonist).

Visualizations

ELN_441958_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space B1 Agonist B1 Agonist B1R Bradykinin B1 Receptor (GPCR) B1 Agonist->B1R Activates This compound This compound This compound->B1R Inhibits Gq Gq protein B1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_ER Ca2+ release from ER IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects Ca_ER->Downstream PKC->Downstream

Caption: Bradykinin B1 Receptor Signaling and Inhibition by this compound.

Off_Target_Troubleshooting Start Unexpected Phenotype Observed with this compound DoseResponse Perform Dose-Response Experiment Start->DoseResponse CompareKi Compare EC50 with known Ki for on- and off-targets DoseResponse->CompareKi OnTarget Phenotype likely ON-TARGET CompareKi->OnTarget EC50 consistent with B1R Ki OffTargetSuspected Phenotype likely OFF-TARGET CompareKi->OffTargetSuspected EC50 higher, closer to off-target Ki CoTreatment Co-treat with selective antagonist for suspected off-target (e.g., naltrexone) OffTargetSuspected->CoTreatment PhenotypeBlocked Is unexpected phenotype blocked? CoTreatment->PhenotypeBlocked ConfirmOffTarget Confirmed OFF-TARGET effect PhenotypeBlocked->ConfirmOffTarget Yes ReEvaluate Re-evaluate hypothesis or consider other off-targets PhenotypeBlocked->ReEvaluate No

Caption: Workflow for Deconvoluting On-Target vs. Off-Target Effects.

References

Technical Support Center: Troubleshooting ELN-441958 Solubility in Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals who are using ELN-441958 and encountering challenges with its solubility in aqueous buffers. This document provides frequently asked questions (FAQs) and troubleshooting advice to ensure accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a potent and selective antagonist of the bradykinin B1 receptor, with a Ki of 0.26 nM against the native human receptor.[1][2][3] It is a small molecule with a molecular weight of 501.02 g/mol and the chemical formula C29H29ClN4O2.[4][5] Like many small molecule inhibitors developed for specific biological targets, this compound is a hydrophobic compound, which can lead to poor solubility in aqueous buffers commonly used in biological assays.[6][7] Inadequate solubility can result in compound precipitation, leading to inaccurate concentration measurements and unreliable experimental outcomes.

Q2: What are the initial signs of solubility issues with this compound?

A2: You may be experiencing solubility problems if you observe any of the following:

  • Visible precipitation: The most obvious sign is the formation of a solid precipitate, which can appear as cloudiness, crystals, or a film in your solution upon addition of this compound to your aqueous buffer.

  • Inconsistent results: Poor solubility can lead to variability in your experimental data, making it difficult to obtain reproducible results.

  • Lower than expected potency: If the compound is not fully dissolved, the actual concentration in solution will be lower than intended, leading to an underestimation of its potency.

Q3: What solvents are recommended for preparing stock solutions of this compound?

A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound.[2][4] It is important to use anhydrous, high-purity DMSO to minimize degradation of the compound and the introduction of water, which can lower its solubility in the stock solution.

Troubleshooting Guide

Issue: Precipitation observed when diluting DMSO stock in aqueous buffer.

This is a common phenomenon for hydrophobic compounds and is often referred to as "precipitation upon dilution." It occurs when the compound is rapidly transferred from a favorable organic solvent environment (DMSO) to an unfavorable aqueous environment.

Solution 1: Optimize the Dilution Protocol

  • Decrease the final concentration: The target concentration in your assay may be above the aqueous solubility limit of this compound. Try a lower final concentration.

  • Reduce the final DMSO concentration: While DMSO is necessary to solubilize the compound, high concentrations can be toxic to cells or interfere with assays. Aim for a final DMSO concentration of less than 1%, and ideally below 0.5%.

  • Step-wise dilution: Instead of a single large dilution, perform serial dilutions.

  • Rapid mixing: Add the DMSO stock to the aqueous buffer while vortexing or stirring to promote rapid dispersion and minimize localized high concentrations that can trigger precipitation.

Solution 2: Modify the Aqueous Buffer Composition

The composition of your buffer can significantly impact the solubility of this compound.

  • pH adjustment: The solubility of ionizable compounds can be pH-dependent. While this compound is described as a neutral antagonist, its structure contains basic nitrogen atoms, suggesting that its solubility may increase at a slightly acidic pH.[1] It is advisable to test the solubility in a pH range that is compatible with your assay.

  • Use of co-solvents and excipients: The inclusion of certain reagents in your buffer can enhance solubility. However, their compatibility with your specific experimental system must be validated.

    • Co-solvents: For in vivo studies, formulations with co-solvents like PEG300 and Tween 80 have been reported.[1][4] For in vitro assays, lower concentrations of these or other co-solvents such as ethanol or glycerol could be explored.

    • Solubilizing agents: Cyclodextrins, such as SBE-β-CD, can encapsulate hydrophobic molecules and increase their aqueous solubility.[1]

Solution 3: Sonication and Heating

  • Sonication: Applying ultrasonic energy can help to break down small particles and aid in dissolution.[4]

  • Gentle warming: Gently warming the solution may increase the solubility of the compound. However, be cautious as excessive heat can degrade the compound. The stability of this compound at elevated temperatures should be considered.

Quantitative Data Summary

Solvent/FormulationConcentrationNotes
DMSO50 mg/mL (99.79 mM)Use of fresh, moisture-free DMSO is recommended.[2]
DMSO5.02 mg/mL (10.02 mM)Sonication is recommended.[4]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline1 mg/mL (2 mM)For in vivo formulation. Sonication is recommended.[4]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mL (4.99 mM)Protocol for preparing a clear solution.[1]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (4.99 mM)Protocol for preparing a clear solution.[1]
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (4.99 mM)Protocol for preparing a clear solution.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration (Molecular Weight = 501.02 g/mol ).

  • Dissolution: Vortex the solution for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

  • Centrifugation: Centrifuge the stock solution at high speed for 1-2 minutes to pellet any undissolved particulates.

  • Storage: Carefully transfer the supernatant to a new, clean, and appropriately labeled tube. Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Determination of Kinetic Solubility in Aqueous Buffer

This protocol helps to determine the maximum concentration of this compound that can be achieved in your specific buffer without precipitation.

  • Prepare a serial dilution of this compound in DMSO: Start with your 10 mM stock and prepare a series of dilutions (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.) in DMSO.

  • Dispense buffer: Add a fixed volume of your aqueous buffer (e.g., 198 µL) to the wells of a 96-well plate.

  • Add compound: Add a small, consistent volume of each DMSO dilution (e.g., 2 µL) to the buffer-containing wells. This will result in a final DMSO concentration of 1%.

  • Incubate: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Measure turbidity: Use a nephelometer or a plate reader capable of measuring light scattering to determine the turbidity of each well.

  • Data analysis: The kinetic solubility limit is the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control.

Visualizations

Signaling Pathway

ELN441958_Mechanism_of_Action cluster_inflammation Inflammatory Stimulus cluster_bradykinin Bradykinin System cluster_receptor Receptor Activation Inflammatory\nStimulus Inflammatory Stimulus Kallikrein Kallikrein Inflammatory\nStimulus->Kallikrein activates Bradykinin Bradykinin Kallikrein->Bradykinin cleaves Kininogen to Kininogen Kininogen des-Arg9-Bradykinin des-Arg9-Bradykinin Bradykinin->des-Arg9-Bradykinin converted by Carboxypeptidase M ACE ACE/ Carboxypeptidase N Bradykinin->ACE inactivated by B2R Bradykinin B2 Receptor Bradykinin->B2R activates B1R Bradykinin B1 Receptor des-Arg9-Bradykinin->B1R activates G-protein\nSignaling G-protein Signaling B1R->G-protein\nSignaling Cellular Response\n(e.g., Pain, Inflammation) Cellular Response (e.g., Pain, Inflammation) G-protein\nSignaling->Cellular Response\n(e.g., Pain, Inflammation) ELN441958 This compound ELN441958->B1R antagonizes

Caption: Simplified signaling pathway of the bradykinin system and the inhibitory action of this compound.

Experimental Workflow

Caption: A troubleshooting workflow for addressing this compound solubility issues in aqueous buffers.

References

Technical Support Center: Optimizing ELN-441958 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of ELN-441958 in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective antagonist of the bradykinin B1 receptor.[1][2][3] The bradykinin B1 receptor is a G-protein coupled receptor (GPCR) that is typically expressed at low levels in healthy tissues but is upregulated during inflammation and tissue injury. This compound acts by competitively binding to the bradykinin B1 receptor, thereby blocking the signaling cascade initiated by its natural ligands.[1][3]

Q2: What is the recommended starting concentration range for this compound in in vitro assays?

A2: Based on its high potency, a starting concentration range of 0.1 nM to 1000 nM is recommended for initial dose-response experiments. The optimal concentration will vary depending on the specific cell line, assay type, and experimental conditions.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 10.02 mM.[2] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10 mM) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For experiments, the DMSO stock should be serially diluted in the appropriate assay buffer or cell culture medium. The final DMSO concentration in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.[4]

Q4: What cell lines are suitable for studying the effects of this compound?

A4: IMR-90 human lung fibroblast cells are a well-documented cell line that endogenously expresses the human bradykinin B1 receptor and has been used to characterize this compound.[1][3] Other cell lines that endogenously or recombinantly express the bradykinin B1 receptor are also suitable. It is crucial to confirm the expression and functionality of the B1 receptor in your chosen cell line before conducting experiments.

Troubleshooting Guides

Issue 1: I am not observing any inhibitory effect of this compound in my functional assay.

  • Possible Cause 1: Low or absent B1 receptor expression.

    • Solution: Confirm B1 receptor expression in your cell line at both the mRNA (qRT-PCR) and protein (Western blot or flow cytometry) levels.

  • Possible Cause 2: Inactive compound.

    • Solution: Ensure the compound has been stored correctly and prepare fresh dilutions from a new stock aliquot. Consider verifying the compound's activity in a well-established positive control assay.

  • Possible Cause 3: Suboptimal assay conditions.

    • Solution: Optimize assay parameters such as agonist concentration (an EC80 concentration is often recommended for antagonist assays), incubation time, and cell density.

  • Possible Cause 4: Species-specific differences in potency.

    • Solution: this compound is significantly more potent at primate B1 receptors than rodent B1 receptors.[3] Ensure your cell line is of a species for which this compound has high affinity.

Issue 2: I am observing high background or off-target effects at higher concentrations of this compound.

  • Possible Cause 1: Compound precipitation.

    • Solution: Visually inspect the wells for any precipitate. Reduce the final concentration of this compound. Ensure the final DMSO concentration is not causing the compound to fall out of solution.

  • Possible Cause 2: Non-specific binding or off-target activity.

    • Solution: While this compound is highly selective, at very high concentrations, off-target effects can occur.[1] Perform a dose-response curve to identify a concentration range that provides specific inhibition without toxicity. Include appropriate controls, such as a structurally unrelated B1 receptor antagonist, to confirm the observed effects are target-specific.

  • Possible Cause 3: Cytotoxicity.

    • Solution: Perform a cell viability assay (e.g., MTT or resazurin) in parallel with your functional assay to determine the cytotoxic concentration of this compound in your cell line. Ensure that the concentrations used in your functional assays are non-toxic.

Data Presentation

Table 1: In Vitro Potency of this compound

Assay TypeCell LineSpeciesParameterValue (nM)
Radioligand BindingIMR-90HumanKᵢ0.26[1][3]
Calcium MobilizationIMR-90HumanK₋B0.12[3]
Calcium MobilizationRecombinantRhesus MonkeyK₋B0.24[3]
Calcium MobilizationRecombinantRatK₋B1.5[3]
Calcium MobilizationRecombinantMouseK₋B14[3]

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This protocol is for measuring the inhibitory effect of this compound on agonist-induced intracellular calcium mobilization using a fluorescent plate reader.

Materials:

  • Cells expressing the bradykinin B1 receptor (e.g., IMR-90)

  • Black, clear-bottom 96-well or 384-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • B1 receptor agonist (e.g., des-Arg⁹-bradykinin)

  • This compound

Procedure:

  • Cell Plating: Seed cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: a. Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in Assay Buffer. b. Aspirate the culture medium from the cell plate and wash once with Assay Buffer. c. Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Compound Preparation: Prepare serial dilutions of this compound and the B1 receptor agonist in Assay Buffer.

  • Antagonist Incubation: a. After dye loading, wash the cells twice with Assay Buffer. b. Add the this compound dilutions to the respective wells. c. Incubate for 15-30 minutes at room temperature or 37°C.

  • Fluorescence Measurement: a. Place the plate in a fluorescence plate reader. b. Establish a stable baseline fluorescence reading. c. Add the B1 receptor agonist (at a pre-determined EC₈₀ concentration) to all wells except the negative control. d. Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the concentration of this compound to generate a dose-response curve and calculate the IC₅₀ value.

Protocol 2: Western Blot for Phospho-ERK1/2

This protocol describes the detection of changes in agonist-induced ERK1/2 phosphorylation in response to this compound.

Materials:

  • Cells expressing the bradykinin B1 receptor

  • 6-well plates

  • B1 receptor agonist

  • This compound

  • Ice-cold PBS

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to 80-90% confluency. b. Serum-starve the cells for 4-6 hours prior to treatment. c. Pre-incubate the cells with various concentrations of this compound for 30-60 minutes. d. Stimulate the cells with a B1 receptor agonist for 5-10 minutes.

  • Cell Lysis: a. Aspirate the medium and wash the cells once with ice-cold PBS. b. Add ice-cold Lysis Buffer to each well and incubate on ice for 10 minutes. c. Scrape the cells and transfer the lysate to a microfuge tube. Centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

  • SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample and separate by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. d. Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an ECL reagent and an imaging system.

  • Stripping and Reprobing: Strip the membrane and reprobe with the anti-total-ERK1/2 antibody to normalize for protein loading.

  • Data Analysis: Quantify the band intensities and calculate the ratio of phospho-ERK to total-ERK for each treatment condition.

Mandatory Visualizations

Bradykinin_B1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm B1R Bradykinin B1 Receptor Gq11 Gq/11 B1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Ca_release->Cellular_Response Leads to ERK_pathway MAPK/ERK Pathway PKC->ERK_pathway Activates ERK_pathway->Cellular_Response Leads to ELN441958 This compound ELN441958->B1R Inhibits Agonist B1 Agonist (des-Arg⁹-bradykinin) Agonist->B1R Activates

Caption: Bradykinin B1 Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Assay Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Seeding Seed cells in microplate Pre_incubation Pre-incubate cells with this compound Cell_Seeding->Pre_incubation Stock_Solution Prepare this compound stock in DMSO Serial_Dilution Prepare serial dilutions of this compound Stock_Solution->Serial_Dilution Serial_Dilution->Pre_incubation Agonist_Stimulation Stimulate with B1 receptor agonist Pre_incubation->Agonist_Stimulation Data_Acquisition Acquire data (e.g., fluorescence, Western blot) Agonist_Stimulation->Data_Acquisition Dose_Response Generate dose-response curve Data_Acquisition->Dose_Response IC50_Calculation Calculate IC₅₀ value Dose_Response->IC50_Calculation Optimal_Concentration Determine optimal concentration IC50_Calculation->Optimal_Concentration

Caption: Experimental workflow for optimizing this compound concentration in in vitro assays.

References

Potential limitations of using ELN-441958 in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of ELN-441958 in research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective, neutral, competitive antagonist of the bradykinin B1 receptor. It functions by inhibiting the binding of the B1 receptor agonist, des-Arg9-bradykinin, thereby blocking the downstream signaling cascade. The bradykinin B1 receptor is a G-protein coupled receptor (GPCR) that is typically upregulated during inflammation and tissue injury, playing a role in chronic pain and inflammation.

Q2: What is the selectivity profile of this compound?

This compound is highly selective for the bradykinin B1 receptor over the bradykinin B2 receptor.

Q3: Are there any known off-target effects of this compound?

Yes, at higher concentrations, this compound can interact with other receptors. The most potent off-target activities identified are at the human μ- and δ-opioid receptors. It is therefore crucial to use the lowest effective concentration of this compound to minimize the risk of off-target effects confounding experimental results.

Q4: Is this compound's potency consistent across different species?

No, there is a noted species-specific difference in the potency of this compound. It is significantly more potent at primate B1 receptors (human and rhesus monkey) compared to rodent B1 receptors (rat and mouse). This is a critical consideration when designing in vivo experiments and translating findings from animal models to human systems.

Troubleshooting Guides

Problem 1: Inconsistent or weaker than expected antagonist activity in my in vitro assay.

Possible Causes:

  • Incorrect Concentration: The potency of this compound varies between species. Ensure you are using a concentration appropriate for the species of your cell line or tissue preparation.

  • Compound Precipitation: this compound has limited aqueous solubility. Precipitation of the compound in your assay buffer can lead to a lower effective concentration.

  • Degradation of this compound: While generally stable, prolonged incubation under certain conditions (e.g., extreme pH, presence of certain enzymes) could potentially lead to degradation.

  • Low Receptor Expression: The cell line or tissue being used may have low expression levels of the bradykinin B1 receptor.

Solutions:

  • Optimize Concentration: Perform a dose-response curve to determine the optimal concentration for your specific experimental system.

  • Ensure Solubility: Prepare stock solutions in an appropriate solvent like DMSO. For aqueous buffers, ensure the final DMSO concentration is low (typically <0.1%) and does not affect cell viability or receptor function. Sonication may aid in dissolution.

  • Fresh Preparations: Prepare fresh working solutions of this compound for each experiment.

  • Verify Receptor Expression: Confirm B1 receptor expression in your cells or tissue using techniques like qPCR, Western blot, or radioligand binding.

Problem 2: Observing unexpected agonist-like effects.

Possible Causes:

  • Off-Target Effects: At high concentrations, this compound may interact with opioid receptors, which could trigger signaling pathways that produce agonist-like responses in certain cell types.

  • Partial Agonism (less likely for this compound but a general consideration for antagonists): While described as a neutral antagonist, in some highly sensitive systems or at very high concentrations, some antagonists can exhibit partial agonism.

Solutions:

  • Lower the Concentration: Use the lowest concentration of this compound that effectively antagonizes the B1 receptor.

  • Use a More Selective Antagonist (if available): If off-target effects are suspected and problematic, consider using a different B1 receptor antagonist with a different selectivity profile as a control.

  • Thorough Dose-Response Analysis: Carefully examine the dose-response curve for any indication of a bell-shaped curve, which might suggest off-target effects at higher concentrations.

Problem 3: Discrepancy between in vitro and in vivo results.

Possible Causes:

  • Pharmacokinetics: The bioavailability, distribution, metabolism, and excretion (ADME) profile of this compound in the chosen animal model may limit its exposure at the target site.

  • Species-Specific Potency: As mentioned, the potency of this compound is lower in rodents than in primates. A dose that is effective in vitro in human cells may not be sufficient in a rat or mouse model.

  • Complex Biological Environment: The in vivo environment is significantly more complex than an in vitro setting. Factors such as plasma protein binding and metabolism can reduce the free concentration of the compound available to bind to the receptor.

Solutions:

  • Consult Pharmacokinetic Data: Review available pharmacokinetic data for this compound in your chosen animal model to determine an appropriate dosing regimen.

  • Adjust Dosing for Species: Account for the lower potency in rodents by using a higher dose, if tolerated.

  • Measure Compound Levels: If feasible, measure the concentration of this compound in plasma or the target tissue to confirm adequate exposure.

Data Presentation

Table 1: Potency of this compound at the Bradykinin B1 Receptor Across Different Species

SpeciesAssay TypePotency (KB, nM)
HumanCalcium Mobilization0.12
Rhesus MonkeyCalcium Mobilization0.24
RatCalcium Mobilization1.5
MouseCalcium Mobilization14

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile, high-quality microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder using a calibrated analytical balance.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: In Vitro Calcium Mobilization Assay

This protocol provides a general framework for measuring the antagonist activity of this compound on bradykinin B1 receptor-mediated calcium mobilization.

  • Materials:

    • Cells expressing the bradykinin B1 receptor (e.g., IMR-90 human lung fibroblasts)

    • Cell culture medium appropriate for the cell line

    • Black, clear-bottom 96-well plates

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • Pluronic F-127

    • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

    • Bradykinin B1 receptor agonist (e.g., des-Arg9-bradykinin)

    • This compound stock solution

    • Fluorescence plate reader with an injection system

  • Procedure:

    • Cell Plating: Seed the cells into the 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

    • Dye Loading:

      • Prepare the dye loading solution by adding the calcium-sensitive dye and Pluronic F-127 to HBSS according to the manufacturer's instructions.

      • Remove the culture medium from the cells and add the dye loading solution to each well.

      • Incubate the plate for 30-60 minutes at 37°C, protected from light.

    • Compound Incubation:

      • Prepare serial dilutions of this compound in HBSS.

      • Wash the cells with HBSS to remove the excess dye.

      • Add the different concentrations of this compound to the respective wells. Include a vehicle control (HBSS with the same final concentration of DMSO as the compound wells).

      • Incubate for 15-30 minutes at room temperature, protected from light.

    • Agonist Stimulation and Fluorescence Measurement:

      • Prepare the B1 receptor agonist solution in HBSS at a concentration that elicits a submaximal response (e.g., EC₈₀).

      • Place the plate in the fluorescence plate reader and allow the baseline fluorescence to stabilize.

      • Use the plate reader's injector to add the agonist to the wells and immediately begin recording the fluorescence intensity over time.

    • Data Analysis:

      • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

      • Calculate the percentage of inhibition of the agonist response by this compound at each concentration.

      • Plot the percentage of inhibition against the antagonist concentration and fit the data to a suitable pharmacological model to determine the IC₅₀ value.

Mandatory Visualization

Bradykinin_B1_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space des-Arg9-BK des-Arg9-Bradykinin (Agonist) B1R Bradykinin B1 Receptor (GPCR) des-Arg9-BK->B1R Binds and Activates This compound This compound (Antagonist) This compound->B1R Binds and Blocks Gq Gαq B1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (e.g., MAPK) Ca_release->Downstream Modulates PKC->Downstream Phosphorylates

Caption: Bradykinin B1 Receptor Signaling Pathway and Point of Inhibition by this compound.

experimental_workflow start Start: Seed Cells in 96-well Plate dye_loading Load Cells with Calcium-sensitive Dye start->dye_loading wash1 Wash Cells to Remove Excess Dye dye_loading->wash1 antagonist_incubation Incubate with this compound wash1->antagonist_incubation agonist_addition Add B1 Receptor Agonist antagonist_incubation->agonist_addition read_fluorescence Measure Fluorescence Change agonist_addition->read_fluorescence analyze Analyze Data (IC50 determination) read_fluorescence->analyze

Caption: Experimental Workflow for an In Vitro Calcium Mobilization Assay with this compound.

troubleshooting_logic issue Issue: Inconsistent/ Weak Antagonist Activity cause1 Possible Cause: Incorrect Concentration/ Species Difference issue->cause1 cause2 Possible Cause: Compound Precipitation issue->cause2 cause3 Possible Cause: Low Receptor Expression issue->cause3 solution1 Solution: Optimize Concentration/ Check Species Potency Table cause1->solution1 solution2 Solution: Ensure Proper Solubilization/ Use Fresh Solutions cause2->solution2 solution3 Solution: Verify B1 Receptor Expression (qPCR/Western) cause3->solution3

ELN-441958 stability in solution and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of ELN-441958. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental use.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under the following conditions:

  • Solid Form: Store at -20°C for up to 3 years.

  • In Solvent: Store at -80°C for up to 1 year.

It is crucial to store the compound in a tightly sealed container to prevent exposure to moisture and air.

2. How should I prepare stock solutions of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in high-purity DMSO. Sonication may be used to aid dissolution. For in vivo studies, a common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.

3. How stable is this compound in aqueous solutions?

While specific data on the aqueous stability of this compound is limited, compounds containing piperidine and isoindolinone moieties can be susceptible to degradation under certain conditions. The piperidine ring can be prone to oxidation, and extreme pH values may affect the overall stability of the molecule. It is recommended to prepare fresh aqueous solutions for each experiment or store them at -80°C for short periods. Avoid repeated freeze-thaw cycles.

4. Is this compound sensitive to light?

Photostability data for this compound is not publicly available. As a general precaution for compounds with complex aromatic structures, it is advisable to protect solutions from direct light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or prolonged experiments.

5. What are the potential degradation pathways for this compound?

Based on the chemical structure of this compound, which includes isoindolinone and piperidine rings, potential degradation pathways may include:

  • Oxidation: The piperidine nitrogen and adjacent carbon atoms can be susceptible to oxidation.

  • Hydrolysis: While the isoindolinone ring is generally stable, extreme pH and temperature could potentially lead to hydrolysis of the amide bond.

Further studies, such as forced degradation studies, would be necessary to identify specific degradation products.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Solid-20°C3 years
In Solvent-80°C1 year

Table 2: Solubility of this compound

SolventConcentrationNotes
DMSO>10 mg/mLSonication may be required
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline~1 mg/mLFor in vivo use

Experimental Protocols

Protocol 1: General Procedure for Assessing Solution Stability

This protocol outlines a general method for determining the stability of this compound in a specific buffer or solvent system.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Preparation of Test Solutions: Dilute the stock solution to the desired final concentration in the test buffer or solvent.

  • Initial Analysis (T=0): Immediately analyze an aliquot of the test solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the initial concentration and purity.

  • Storage: Store the remaining test solution under the desired storage conditions (e.g., 4°C, room temperature, 37°C). Protect from light if necessary.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours, and longer for extended studies), withdraw aliquots of the test solution and analyze them using the same analytical method.

  • Data Analysis: Compare the concentration and purity of this compound at each time point to the initial (T=0) values to determine the extent of degradation.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis prep_stock Prepare Stock Solution (e.g., in DMSO) prep_test Dilute to Final Concentration in Test Buffer prep_stock->prep_test initial_analysis Initial Analysis (T=0) (HPLC) prep_test->initial_analysis storage Store under Test Conditions initial_analysis->storage timepoint_analysis Time-Point Analysis (e.g., 1, 2, 4, 8, 24h) storage->timepoint_analysis data_analysis Compare to T=0 (Determine Degradation) timepoint_analysis->data_analysis

Caption: Experimental workflow for assessing the solution stability of this compound.

logical_relationship cluster_factors Potential Stability-Affecting Factors cluster_degradation Potential Degradation Pathways compound This compound (Isoindolinone + Piperidine moieties) ph pH compound->ph temperature Temperature compound->temperature light Light Exposure compound->light oxidizing_agents Oxidizing Agents compound->oxidizing_agents hydrolysis Hydrolysis (Amide Bond) ph->hydrolysis temperature->hydrolysis oxidation Oxidation (Piperidine Ring) light->oxidation oxidizing_agents->oxidation

Caption: Logical relationship of factors potentially affecting this compound stability.

How to address variability in ELN-441958 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results obtained with ELN-441958.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and competitive antagonist of the bradykinin B1 receptor.[1][2][3] Its primary mechanism is to block the binding of bradykinin B1 receptor agonists, thereby inhibiting downstream signaling pathways involved in inflammation and pain.[2][4]

Q2: What are the key in vitro and in vivo models used to characterize this compound?

A2: In vitro, the most common assay is the measurement of agonist-induced calcium mobilization in cells expressing the bradykinin B1 receptor, such as IMR-90 human lung fibroblasts.[2][4] In vivo, a frequently used model is the carrageenan-induced thermal hyperalgesia model in rhesus monkeys, which assesses the compound's analgesic efficacy.[2]

Q3: Is the potency of this compound consistent across different species?

A3: No, this compound exhibits significant species-dependent potency. It is most potent at primate B1 receptors and less potent at rodent receptors. This is a critical factor to consider when designing and interpreting experiments.[2]

Q4: What are the recommended solvent and storage conditions for this compound?

A4: For in vitro experiments, this compound can be dissolved in DMSO.[3] For in vivo studies, various formulations have been used, including a mix of DMSO, PEG300, Tween-80, and saline.[1] It is recommended to prepare fresh dilutions from a frozen stock solution for each experiment and store stock solutions in single-use aliquots at -20°C or -80°C, protected from light.

Troubleshooting Guides

This section provides guidance on identifying and mitigating common sources of variability in experiments involving this compound.

In Vitro Assay Variability (e.g., Calcium Mobilization Assays)

Problem: High variability or inconsistent results in my cell-based calcium mobilization assay.

dot```dot graph Troubleshooting_In_Vitro { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

Variability [label="High In Vitro Variability", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Cells [label="Cell Health & Passage", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Compound [label="Compound Solubility & Stability", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Assay [label="Assay Protocol", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Reader [label="Plate Reader Settings", fillcolor="#FBBC05", fontcolor="#202124"]; Solution_Cells [label="Use consistent cell passage number.\nEnsure high cell viability.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Compound [label="Prepare fresh dilutions.\nEnsure complete solubilization.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Assay [label="Optimize dye loading and incubation times.\nUse consistent pipetting techniques.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Reader [label="Use optimal excitation/emission wavelengths.\nEnsure consistent read times.", fillcolor="#34A853", fontcolor="#FFFFFF"];

Variability -> Check_Cells; Variability -> Check_Compound; Variability -> Check_Assay; Variability -> Check_Reader; Check_Cells -> Solution_Cells; Check_Compound -> Solution_Compound; Check_Assay -> Solution_Assay; Check_Reader -> Solution_Reader; }

Caption: Troubleshooting workflow for in vivo model variability.

Potential Cause Troubleshooting Steps
Animal Factors - Species and Strain: Be mindful of the species-dependent potency of this compound. Ensure you are using the appropriate species for your research question. G[2]enetic differences between strains of the same species can also contribute to variability. - Animal Health and Husbandry: House animals in a controlled environment with consistent light-dark cycles, temperature, and diet. Ensure animals are free of disease. - Handling and Acclimatization: Handle animals consistently and allow for an adequate acclimatization period before starting the experiment to reduce stress-induced variability.
Compound Administration - Formulation: Prepare the dosing solution consistently for each experiment. Ensure the compound is fully solubilized or uniformly suspended. <[1]br> - Dosing: Use accurate and consistent dosing techniques and volumes. The route of administration (e.g., subcutaneous, oral) should be kept constant.
Pain Model Induction - Carrageenan: Use the same batch and concentration of carrageenan for all animals in a study. The injection volume and location should be precise to ensure a consistent inflammatory response. <[5]br> - Timing: Perform behavioral testing at consistent time points after carrageenan injection.
Behavioral Testing - Habituation: Acclimatize animals to the testing apparatus before baseline measurements to reduce anxiety-related responses. - Experimenter Blinding: The experimenter conducting the behavioral testing should be blinded to the treatment groups to minimize bias. - Environmental Factors: Conduct behavioral testing in a quiet, low-stress environment.

Data Presentation

Table 1: Species-Dependent Potency of this compound

SpeciesBradykinin B1 Receptor Antagonism (KB, nM)
Human0.12 ± 0.02
Rhesus Monkey0.24 ± 0.01
Rat1.5 ± 0.4
Mouse14 ± 4
Data from Hawkinson et al., 2007

[2]### Experimental Protocols

Key Experiment: In Vitro Calcium Mobilization Assay
  • Cell Culture: Culture IMR-90 cells (or another cell line endogenously or recombinantly expressing the bradykinin B1 receptor) in appropriate media and conditions.

  • Cell Plating: Seed cells into 96-well or 384-well black-walled, clear-bottom microplates at a density optimized for the assay. Allow cells to adhere overnight.

  • Dye Loading: Remove the culture medium and add a calcium indicator dye (e.g., Fluo-4 AM) solution to the cells. Incubate at 37°C for the optimized loading time.

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time to allow for receptor binding.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Initiate reading and inject a B1 receptor agonist (e.g., des-Arg¹⁰-kallidin) into the wells.

  • Data Analysis: Measure the change in fluorescence intensity over time. The antagonist effect of this compound is determined by its ability to inhibit the agonist-induced calcium signal.

Key Experiment: In Vivo Carrageenan-Induced Thermal Hyperalgesia
  • Animal Acclimatization: Acclimatize animals (e.g., rhesus monkeys or rats) to the testing environment and handling procedures.

  • Baseline Measurement: Determine the baseline paw withdrawal latency to a thermal stimulus (e.g., radiant heat source).

  • Compound Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous injection).

  • Induction of Inflammation: At a specified time after compound administration, inject a solution of carrageenan into the plantar surface of the hind paw.

  • Post-Treatment Measurement: At various time points after carrageenan injection, measure the paw withdrawal latency to the thermal stimulus.

  • Data Analysis: The analgesic effect of this compound is determined by its ability to reverse the carrageenan-induced decrease in paw withdrawal latency (hyperalgesia).

Mandatory Visualization

dot

Caption: Bradykinin B1 receptor signaling pathway.

References

Technical Support Center: Navigating Preclinical Pharmacokinetic Studies of Novel Bradykinin B1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals investigating the pharmacokinetics of potent, selective bradykinin B1 receptor antagonists, using ELN-441958 as a representative example. While specific preclinical pharmacokinetic data for this compound is limited in the public domain, this guide addresses common challenges encountered with compounds of this class.

Frequently Asked Questions (FAQs)

Q1: What are the known pharmacokinetic properties of this compound?

Q2: We are observing low and variable oral bioavailability in our rat studies. What are the potential causes and troubleshooting steps?

A2: Low and variable oral bioavailability is a common challenge for many drug candidates and can stem from several factors.[5][6][7] For a compound like this compound, which is a small molecule, poor aqueous solubility is a primary suspect.[5][6] It is estimated that 70% to 80% of drugs in development pipelines are poorly soluble.[5]

Troubleshooting Steps:

  • Solubility Assessment: First, confirm the aqueous solubility of your compound across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).

  • Formulation Optimization: If solubility is low, the formulation is critical. Simple suspensions may not be adequate. Consider exploring enabling formulations such as:

    • Lipid-based formulations: These can enhance absorption for lipophilic compounds.[5][8]

    • Amorphous solid dispersions: This technique can improve the dissolution rate and solubility.[5][9]

    • Particle size reduction (micronization/nanonization): Increasing the surface area of the drug particles can improve dissolution.[7]

  • Permeability Assessment: Evaluate the compound's permeability using in vitro models like Caco-2 or PAMPA assays. Poor permeability can also limit oral absorption.

  • First-Pass Metabolism: Investigate the potential for significant metabolism in the gut wall or liver. In vitro studies using liver microsomes or hepatocytes from the test species can provide insights.

Q3: How can we address potential rapid metabolism and clearance observed in our in vivo studies?

A3: Rapid metabolism and high clearance can lead to a short half-life and low systemic exposure, hindering the evaluation of a compound's efficacy.

Troubleshooting Steps:

  • Metabolic Stability Assessment: Conduct in vitro metabolic stability assays using liver microsomes and hepatocytes from the relevant preclinical species (e.g., mouse, rat, dog, monkey). This will help identify if the compound is rapidly metabolized and by which enzymes.

  • Metabolite Identification: Identify the major metabolites to understand the metabolic pathways. This can inform medicinal chemistry efforts to block metabolic soft spots.

  • Cross-Species Comparison: Compare metabolic rates across different species. Significant differences can impact the selection of an appropriate species for toxicology and efficacy studies. For instance, some compounds may undergo autoinduction of metabolism, where the drug enhances its own metabolism over time, as seen with the bradykinin B1 receptor antagonist MK 0686 in rhesus monkeys.[1][10]

Troubleshooting Guide

This section provides a more in-depth guide to common issues encountered during preclinical pharmacokinetic studies.

Issue 1: High Inter-Animal Variability in Pharmacokinetic Parameters

High variability can mask the true pharmacokinetic profile of a compound and complicate dose selection for further studies.

  • Potential Cause: Inconsistent formulation, leading to variable dissolution and absorption.

  • Troubleshooting Workflow:

Caption: Workflow for Troubleshooting High PK Variability.

  • Potential Cause: Physiological differences between animals (e.g., fed vs. fasted state).

  • Troubleshooting: Standardize experimental conditions, including diet and fasting periods, before and during the study.

Issue 2: Discrepancy Between In Vitro and In Vivo Results

A compound may show promising in vitro properties (e.g., high metabolic stability) but poor in vivo exposure.

  • Potential Cause: Poor absorption due to low solubility or high efflux.

  • Troubleshooting:

    • Re-evaluate the formulation strategy to enhance solubility and dissolution.[5][11]

    • Conduct in vitro transporter studies (e.g., using Caco-2 cells with inhibitors of P-glycoprotein) to assess if the compound is a substrate for efflux transporters.

  • Potential Cause: High plasma protein binding.

  • Troubleshooting: Determine the fraction of unbound drug in the plasma of the test species. Only the unbound fraction is available to exert a pharmacological effect and be cleared.

Illustrative Pharmacokinetic Data

The following table presents hypothetical pharmacokinetic parameters for a bradykinin B1 receptor antagonist, "Compound X," in different preclinical species. This data is for illustrative purposes to demonstrate a clear and structured presentation.

ParameterMouseRatDog
Dose (mg/kg) 10 (Oral)10 (Oral)5 (Oral)
Cmax (ng/mL) 850 ± 150450 ± 90600 ± 120
Tmax (h) 0.51.02.0
AUC (0-t) (ng*h/mL) 2500 ± 4001800 ± 3503200 ± 500
Bioavailability (%) 603575
Half-life (h) 2.53.05.5
Clearance (mL/min/kg) 15258
Volume of Distribution (L/kg) 3.04.52.0

Data are presented as mean ± standard deviation.

Experimental Protocols

Below is a generalized protocol for a preclinical oral pharmacokinetic study in rats. This should be adapted based on the specific compound and experimental goals.

Objective: To determine the pharmacokinetic profile of a test compound following oral administration to rats.

Materials:

  • Test compound

  • Formulation vehicle (e.g., 0.5% methylcellulose in water)

  • Sprague-Dawley rats (male, 200-250 g)

  • Oral gavage needles

  • Blood collection tubes (e.g., with K2EDTA anticoagulant)

  • Centrifuge

  • Freezer (-80°C)

  • Analytical instruments (e.g., LC-MS/MS)

Methodology:

G cluster_pre_study Pre-Study Phase cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase A Acclimatize animals (≥ 3 days) B Fast animals overnight (water ad libitum) A->B D Administer a single oral dose via gavage B->D C Prepare formulation of test compound C->D E Collect blood samples at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 h) D->E F Process blood to obtain plasma (centrifugation) E->F G Store plasma samples at -80°C until analysis F->G H Analyze plasma concentrations using a validated LC-MS/MS method G->H I Perform pharmacokinetic analysis to determine parameters (Cmax, Tmax, AUC, etc.) H->I

Caption: General Workflow for a Preclinical Oral PK Study.

Detailed Steps:

  • Animal Acclimatization: House animals in a controlled environment for at least three days before the experiment.

  • Fasting: Fast the animals overnight (approximately 12-16 hours) before dosing to reduce variability in absorption. Provide free access to water.

  • Formulation Preparation: Prepare the dosing formulation on the day of the study. Ensure it is homogeneous.

  • Dosing: Administer the test compound via oral gavage at the predetermined dose volume.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from a suitable site (e.g., tail vein or saphenous vein) at predefined time points into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Determine the concentration of the test compound in the plasma samples using a validated analytical method, typically LC-MS/MS.

  • Pharmacokinetic Analysis: Use appropriate software to calculate the pharmacokinetic parameters from the plasma concentration-time data.

References

Technical Support Center: Interpreting Unexpected Results with ELN-441958

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may encounter unexpected results during their experiments with ELN-441958. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is this compound showing lower than expected efficacy in my rodent model of pain or inflammation?

A1: One of the most critical pharmacological properties of this compound is its significant species selectivity. The compound is substantially more potent at primate bradykinin B1 receptors (B1R) than at rodent B1 receptors. If your experiments are conducted in rats or mice, you may require a significantly higher dose to achieve the desired pharmacological effect compared to studies in non-human primates.

Troubleshooting Steps:

  • Verify Species Potency: Refer to the potency data for this compound across different species. As shown in Table 1, the potency (KB) is approximately 12.5-fold lower in rats and 117-fold lower in mice compared to humans.

  • Adjust Dosing Regimen: Ensure your dosing calculations account for this potency difference. A dose that is effective in a rhesus monkey model may be sub-optimal in a rat or mouse model.

  • Confirm Target Engagement: If possible, perform ex vivo or in situ assays to confirm that this compound is reaching and binding to the B1 receptors in your rodent model at the administered dose.

Q2: I'm observing an unexpected biological response at high concentrations of this compound that doesn't seem consistent with B1R antagonism. What could be the cause?

A2: While this compound is highly selective for the bradykinin B1 receptor, at higher concentrations, it can exhibit off-target activity. Notably, it has been shown to interact with opioid and muscarinic receptors. An unexpected phenotype could be due to agonistic activity at μ- and δ-opioid receptors.

Troubleshooting Steps:

  • Review Concentration Range: Check if the concentrations at which you observe the unexpected effect are significantly higher than the Ki for the B1 receptor (0.26 nM). Off-target effects are more likely to occur at micromolar concentrations (see Table 2).

  • Use Specific Antagonists: To determine if the unexpected effect is mediated by opioid receptors, co-administer a non-selective opioid antagonist like naloxone. If naloxone blocks the unexpected effect, it strongly suggests the involvement of opioid receptors.

  • Perform a Dose-Response Curve: A comprehensive dose-response analysis can help differentiate between the high-potency on-target effect and lower-potency off-target effects.

Q3: My in vitro assay results with this compound are inconsistent or show poor reproducibility. What are some potential experimental factors to consider?

A3: Inconsistent in vitro results can arise from several factors related to compound handling, assay conditions, and cell system variability.

Troubleshooting Steps:

  • Check Compound Solubility and Stability: Ensure that this compound is fully dissolved in your vehicle (e.g., DMSO) and that the final concentration in your assay medium does not lead to precipitation. If precipitation is observed, sonication or gentle warming may aid dissolution. Always prepare fresh dilutions from a stock solution.

  • Validate Cell Line and Receptor Expression: Confirm the expression level of the bradykinin B1 receptor in your cell line. B1R is often inducible by inflammatory stimuli (e.g., cytokines), and its expression can be low under basal conditions. Inconsistent receptor expression can lead to variable assay windows.

  • Optimize Assay Buffer and Reagents: Ensure the quality and consistency of all reagents, including buffers, agonists (e.g., des-Arg¹⁰-kallidin), and detection components. The pH and ionic composition of the buffer can influence ligand binding.

  • Follow a Standardized Protocol: Adherence to a well-defined experimental protocol, including consistent incubation times, temperatures, and cell densities, is crucial for reproducibility.

Data Presentation

Table 1: Species Selectivity of this compound at the Bradykinin B1 Receptor

SpeciesAntagonist Potency (KB, nM)
Human0.12 ± 0.02
Rhesus Monkey0.24 ± 0.01
Rat1.5 ± 0.4
Mouse14 ± 4

Data summarized from published pharmacological studies.

Table 2: Off-Target Activity of this compound

ReceptorActivityAffinity (Ki, µM)
μ-OpioidAntagonist / Agonist0.13
δ-OpioidAntagonist / Agonist0.69
κ-OpioidAntagonist1.5
Muscarinic M1Antagonist0.37

Data indicates that off-target interactions are observed at concentrations significantly higher than the on-target B1R affinity.

Experimental Protocols

Protocol: Calcium Mobilization Assay for Determining this compound Antagonist Potency

This protocol describes how to measure the inhibitory effect of this compound on B1R agonist-induced calcium release in cells expressing the human B1 receptor.

Materials:

  • HEK293 cells stably expressing the human bradykinin B1 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • B1R Agonist: des-Arg¹⁰-kallidin (DAKD).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Probenecid (optional, may be required for certain cell lines).

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating:

    • Seed the B1R-expressing cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare a dye loading solution by adding Fluo-4 AM and Pluronic F-127 to the Assay Buffer.

    • Aspirate the culture medium from the cells and add the dye loading solution to each well.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Preparation and Pre-incubation:

    • Prepare serial dilutions of this compound in Assay Buffer. Include a vehicle control (e.g., 0.1% DMSO).

    • Wash the cells with Assay Buffer to remove excess dye.

    • Add the this compound dilutions to the appropriate wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Data Acquisition:

    • Prepare a solution of the B1R agonist DAKD in Assay Buffer at a concentration that elicits a sub-maximal response (EC₈₀).

    • Place the cell plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Use the instrument's liquid handler to add the DAKD solution to all wells.

    • Immediately begin recording the fluorescence signal (typically Excitation: 488 nm, Emission: 525 nm) every 1-2 seconds for at least 90-120 seconds.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline to the peak response for each well.

    • Normalize the data, setting the response in the vehicle-treated wells (agonist only) as 100% and the response in wells with no agonist as 0%.

    • Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀.

Mandatory Visualization

B1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol B1R Bradykinin B1 Receptor (B1R) Gq Gq Protein B1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release Response Cellular Response (e.g., Inflammation, Pain) Ca_release->Response Agonist B1R Agonist (des-Arg¹⁰-kallidin) Agonist->B1R Activates ELN This compound ELN->B1R Blocks ER->Ca_release Stimulates

Caption: Bradykinin B1 Receptor (B1R) signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow cluster_invivo In Vivo Troubleshooting cluster_invitro In Vitro Troubleshooting Start Unexpected Result Observed with this compound Q_Model In Vivo or In Vitro? Start->Q_Model Q_Species Rodent Model? Q_Model->Q_Species In Vivo Q_Reproducibility Reproducible? Q_Model->Q_Reproducibility In Vitro Check_Potency Verify Species Selectivity (See Table 1) Adjust Dose Q_Species->Check_Potency Yes Q_Phenotype Phenotype Consistent with B1R Antagonism? Q_Species->Q_Phenotype No (Primate) Check_Potency->Q_Phenotype Check_OffTarget Consider Off-Target Effects (Opioid/Muscarinic) Use Co-Antagonists Q_Phenotype->Check_OffTarget No PK_Issue Review Pharmacokinetics (Absorption, Metabolism) Q_Phenotype->PK_Issue Yes Check_Protocol Review Protocol: - Compound Solubility - Reagent Quality - Cell Health/B1R Expression Q_Reproducibility->Check_Protocol Yes, but inconsistent Redo_Expt Repeat Experiment with Additional Controls Q_Reproducibility->Redo_Expt No Check_Protocol->Redo_Expt

Caption: Logical workflow for troubleshooting unexpected experimental results with this compound.

ELN-441958 cross-reactivity with other receptors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the cross-reactivity profile of ELN-441958, a potent and selective bradykinin B1 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent, neutral, competitive, and selective antagonist of the bradykinin B1 receptor, with a binding affinity (Ki) of 0.26 nM for the native human bradykinin B1 receptor.[1][2][3][4][5]

Q2: What is the known cross-reactivity of this compound with other receptors?

This compound has been demonstrated to be highly selective for the bradykinin B1 receptor. The most significant off-target interactions identified are with opioid and muscarinic receptors, but at concentrations substantially higher than its affinity for the B1 receptor.[2] It shows over 500-fold selectivity for the B1 receptor over the human µ-opioid receptor and over 2000-fold selectivity over the human δ-opioid receptor.[2] this compound does not inhibit the activation of the human bradykinin B2 receptor at concentrations up to 10 µM.[2]

Troubleshooting Guide

Issue: I am observing unexpected off-target effects in my in-vitro/in-vivo experiments with this compound.

Possible Cause 1: Concentration-dependent cross-reactivity.

While this compound is highly selective for the bradykinin B1 receptor, at higher concentrations, it may interact with other receptors, most notably opioid and muscarinic receptors.

Troubleshooting Steps:

  • Review Experimental Concentrations: Compare the concentrations of this compound used in your experiments with the known binding affinities for off-target receptors (see Table 1).

  • Dose-Response Curve: If not already done, perform a dose-response experiment to determine if the observed effect is concentration-dependent.

  • Use of Antagonists for Off-Target Receptors: To confirm if the unexpected effects are mediated by opioid or muscarinic receptors, co-administer specific antagonists for these receptors (e.g., naloxone for opioid receptors, atropine for muscarinic receptors) and observe if the off-target effects are mitigated. A study by Hawkinson et al. (2007) showed that naltrexone did not affect the antihyperalgesia produced by this compound, indicating a lack of opioid receptor involvement in its primary analgesic effect.[6]

Possible Cause 2: Species-dependent differences in receptor affinity.

This compound exhibits species-dependent potency, with higher affinity for primate B1 receptors compared to rodent B1 receptors.[1][6][7] It is possible that its off-target affinity profile also varies across species.

Troubleshooting Steps:

  • Consult Species-Specific Data: If available, review literature for cross-reactivity data of this compound in the specific species being used in your experiments.

  • Perform Confirmatory Binding Assays: If significant off-target effects are suspected and no data is available, consider performing radioligand binding assays against a panel of receptors using membranes from the species of interest.

Data Presentation

Table 1: Cross-Reactivity Profile of this compound

ReceptorOrganismBinding Affinity (Ki)Selectivity vs. B1 Receptor
Bradykinin B1Human0.26 nM-
Bradykinin B2Human> 10,000 nM> 38,000-fold
µ-OpioidHuman130 nM> 500-fold
δ-OpioidHuman690 nM> 2000-fold
κ-OpioidHuman1,500 nM> 5,700-fold
Muscarinic M1Human370 nM> 1,400-fold

Experimental Protocols

The binding affinities listed above were likely determined using radioligand binding assays. Below is a generalized protocol for such an experiment.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radioligand specific for the receptor of interest (e.g., [3H]desArg10-kallidin for the bradykinin B1 receptor).[6]

  • Test compound (this compound) at various concentrations.

  • Non-specific binding control (a high concentration of an unlabeled ligand).

  • Assay buffer.

  • 96-well filter plates.

  • Scintillation fluid.

  • Microplate scintillation counter.

Methodology:

  • Incubation: In each well of a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound or the non-specific binding control.

  • Equilibration: Incubate the plates at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plates to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the test compound concentration.

    • Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

ELN_441958_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bradykinin Bradykinin B1_Receptor Bradykinin B1 Receptor (GPCR) Bradykinin->B1_Receptor Activates ELN_441958 This compound ELN_441958->B1_Receptor Antagonizes G_Protein Gq/11 B1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream_Effects Inflammation & Pain Signaling Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects

Caption: Mechanism of this compound action on the Bradykinin B1 receptor signaling pathway.

Cross_Reactivity_Workflow Start Start: Suspected Off-Target Effect Check_Concentration Is this compound concentration significantly higher than B1 Ki? Start->Check_Concentration High_Concentration High potential for off-target effects Check_Concentration->High_Concentration Yes Low_Concentration Low potential for known off-target effects Check_Concentration->Low_Concentration No Dose_Response Perform Dose-Response Experiment High_Concentration->Dose_Response Low_Concentration->Dose_Response Antagonist_Block Co-administer specific antagonist for suspected off-target receptor Dose_Response->Antagonist_Block Effect_Blocked Is off-target effect blocked? Antagonist_Block->Effect_Blocked Confirmed Off-target effect confirmed Effect_Blocked->Confirmed Yes Not_Confirmed Off-target effect not due to suspected receptor. Investigate other mechanisms. Effect_Blocked->Not_Confirmed No End End Confirmed->End Not_Confirmed->End

Caption: Troubleshooting workflow for suspected off-target effects of this compound.

References

Technical Support Center: Enhancing In Vivo Bioavailability of Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for information on ELN-441958 indicate that it is a potent bradykinin B1 receptor antagonist with high oral bioavailability.[1][2] One source suggests the calculated oral bioavailability may be greater than 100%.[3] Therefore, the following troubleshooting guide is a general resource for researchers encountering bioavailability challenges with other poorly soluble compounds, rather than a specific guide for this compound.

Troubleshooting Guide: Low In Vivo Bioavailability

This guide addresses common issues encountered when a compound exhibits poor bioavailability in preclinical studies.

Observation/Problem Potential Cause Recommended Action
Low drug exposure after oral administration despite good in vitro permeability. Poor aqueous solubility leading to dissolution rate-limited absorption.Proceed to Formulation Development Strategies.
High first-pass metabolism in the gut wall or liver.Conduct in vitro metabolism studies with liver microsomes and S9 fractions to assess metabolic stability. If metabolism is high, consider co-administration with a metabolic inhibitor (in preclinical studies) or chemical modification of the compound to block metabolic sites.
Efflux by transporters such as P-glycoprotein (P-gp).Perform in vitro transporter assays (e.g., Caco-2 permeability assays with and without a P-gp inhibitor). If efflux is confirmed, explore formulation strategies that can inhibit transporters or consider prodrug approaches.
High variability in plasma concentrations between subjects. Food effects, variable gastric emptying times, or inconsistent wetting of the drug particles.Standardize feeding protocols for in vivo studies. Investigate formulations that are less dependent on gastrointestinal conditions, such as lipid-based formulations.
Non-linear pharmacokinetics (exposure increases more than dose-proportionally). Saturation of metabolic enzymes or efflux transporters.This can be advantageous but requires careful dose selection for toxicology and efficacy studies.
Non-linear pharmacokinetics (exposure increases less than dose-proportionally). Solubility-limited absorption at higher doses.Focus on solubility enhancement techniques in your formulation strategy.

Frequently Asked Questions (FAQs)

Q1: What are the first steps to take when encountering low oral bioavailability?

A1: The initial step is to determine the underlying cause. Key factors to investigate are the compound's solubility, permeability, and metabolic stability. The Biopharmaceutics Classification System (BCS) or the Developability Classification System (DCS) can provide a framework for this assessment.[4] For instance, a compound with high permeability but low solubility (BCS Class II) will likely benefit from formulation strategies aimed at enhancing dissolution.[4][5]

Q2: How can I improve the solubility of my compound?

A2: Several formulation strategies can enhance the solubility of a poorly water-soluble drug.[6][7][8][9] These include:

  • Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can improve the dissolution rate.[4][8][10]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in its amorphous (non-crystalline) state can significantly increase its aqueous solubility and dissolution rate.[7][8]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can keep the drug in a solubilized state in the gastrointestinal tract.[6][9]

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the solubility of the drug.[6]

Q3: What is the role of excipients in improving bioavailability?

A3: Excipients play a crucial role in drug formulation. They can act as solubilizers, stabilizers, permeation enhancers, or inhibitors of efflux transporters.[8] The choice of excipients is critical and depends on the specific challenges presented by the drug molecule.

Q4: When should I consider a prodrug approach?

A4: A prodrug is a chemically modified version of the active drug that is designed to overcome specific barriers, such as poor permeability or extensive first-pass metabolism.[8][10] This strategy is often considered when formulation approaches alone are insufficient to achieve the desired bioavailability.[10]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay

Objective: To assess the intrinsic clearance of a compound using liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (from the species of interest, e.g., human, rat)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compound with known metabolic fate (e.g., testosterone)

  • Acetonitrile with an internal standard for quenching and protein precipitation

  • LC-MS/MS system for analysis

Method:

  • Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the test compound (final concentration typically 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural log of the percentage of the remaining compound against time to determine the elimination rate constant (k).

  • Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound and identify potential P-gp-mediated efflux.

Materials:

  • Caco-2 cells cultured on permeable filter supports (e.g., Transwell® plates)

  • Test compound stock solution

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • P-gp inhibitor (e.g., verapamil)

  • Lucifer yellow (a marker for monolayer integrity)

  • LC-MS/MS system for analysis

Method:

  • Wash the Caco-2 cell monolayers with pre-warmed transport buffer.

  • Add the test compound (with and without a P-gp inhibitor) to the apical (A) side of the monolayer and fresh transport buffer to the basolateral (B) side. This assesses A-to-B permeability.

  • In a separate set of wells, add the test compound to the basolateral side and fresh buffer to the apical side to assess B-to-A permeability.

  • Incubate at 37°C with gentle shaking.

  • At specified time points, take samples from the receiver compartment (B for A-to-B, A for B-to-A).

  • At the end of the experiment, measure the concentration of Lucifer yellow in the receiver compartments to confirm monolayer integrity.

  • Analyze the concentration of the test compound in all samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2, which is reduced in the presence of a P-gp inhibitor, suggests the compound is a substrate for P-gp.

Visual Guides

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_strategy Strategy Selection Low_Bioavailability Low In Vivo Bioavailability Solubility Aqueous Solubility Assay Low_Bioavailability->Solubility Is it soluble? Permeability Caco-2 Permeability Assay Low_Bioavailability->Permeability Is it permeable? Metabolism Metabolic Stability (Microsomes, S9) Low_Bioavailability->Metabolism Is it stable? Formulation Formulation Development (e.g., SEDDS, ASD) Solubility->Formulation Prodrug Prodrug Approach Permeability->Prodrug Chemical_Modification Chemical Modification Metabolism->Chemical_Modification

Caption: Troubleshooting workflow for low bioavailability.

formulation_approaches cluster_approaches Formulation Strategies Poor_Solubility Poorly Soluble Compound Particle_Size Particle Size Reduction (Micronization, Nanomilling) Poor_Solubility->Particle_Size Amorphous Amorphous Solid Dispersion Poor_Solubility->Amorphous Lipid_Based Lipid-Based Systems (SEDDS, Nanoemulsions) Poor_Solubility->Lipid_Based Complexation Complexation (Cyclodextrins) Poor_Solubility->Complexation Enhanced_Dissolution Enhanced Dissolution & Improved Bioavailability Particle_Size->Enhanced_Dissolution Amorphous->Enhanced_Dissolution Lipid_Based->Enhanced_Dissolution Complexation->Enhanced_Dissolution

Caption: Formulation strategies for poor solubility.

References

Validation & Comparative

A Comparative Guide to Bradykinin B1 Receptor Antagonists: ELN-441958 vs. Competitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel bradykinin B1 receptor antagonist, ELN-441958, with other prominent antagonists, SSR240612 and R715. The information presented herein is curated from publicly available experimental data to facilitate an objective evaluation of their pharmacological profiles.

Introduction to Bradykinin B1 Receptor Antagonism

The bradykinin B1 receptor, a G-protein coupled receptor, is a key player in inflammatory and chronic pain pathways. Unlike the constitutively expressed B2 receptor, the B1 receptor is upregulated in response to tissue injury and inflammatory stimuli, making it an attractive therapeutic target for a range of pathological conditions. Bradykinin B1 receptor antagonists are compounds designed to block the activity of this receptor, thereby mitigating inflammatory responses and pain.

Comparative Analysis of Bradykinin B1 Receptor Antagonists

This section presents a comparative overview of this compound, SSR240612, and R715, focusing on their in vitro and in vivo pharmacological properties.

Data Presentation

The following tables summarize the key quantitative data for each antagonist, providing a direct comparison of their binding affinity, functional potency, and in vivo efficacy.

Table 1: In Vitro Pharmacology of Bradykinin B1 Receptor Antagonists

AntagonistTargetBinding Affinity (Ki)Functional Potency (IC50/pA2)SpeciesAssay Type
This compound Bradykinin B1 Receptor0.26 nM[1][2][3][4][5]0.12 nM (KB)[1]HumanRadioligand Binding / Calcium Mobilization
SSR240612 Bradykinin B1 Receptor0.48 - 0.73 nM[6][7][8]1.9 nM (IC50)[6]HumanRadioligand Binding / Inositol Phosphate Formation
R715 Bradykinin B1 ReceptorNot explicitly stated in searches8.49 (pA2)[9]Not specifiedFunctional Assay

Table 2: In Vivo Efficacy of Bradykinin B1 Receptor Antagonists

AntagonistAnimal ModelEfficacyRoute of Administration
This compound Rhesus Monkey (Carrageenan-induced thermal hyperalgesia)ED50 ≈ 3 mg/kg[9]Subcutaneous (s.c.)
SSR240612 Mouse (Formalin-induced paw licking)Dose-dependent reduction in late phase lickingOral (p.o.)[6]
R715 Mouse (Streptozotocin-induced diabetic thermal hyperalgesia)Significant attenuation of hyperalgesiaNot specified[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and facilitate the replication of findings.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound for the bradykinin B1 receptor.

Materials:

  • Cell membranes expressing the human bradykinin B1 receptor.

  • Radioligand (e.g., [3H]des-Arg10-kallidin).

  • Test compound (this compound, SSR240612, or R715).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

  • Allow the binding to reach equilibrium.

  • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove any unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to antagonize the increase in intracellular calcium concentration induced by a B1 receptor agonist.

Materials:

  • Cells expressing the human bradykinin B1 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Bradykinin B1 receptor agonist (e.g., des-Arg9-bradykinin).

  • Test compound (this compound, SSR240612, or R715).

  • Assay buffer.

  • Fluorescence plate reader.

Procedure:

  • Load the cells with a calcium-sensitive fluorescent dye.

  • Pre-incubate the cells with varying concentrations of the test compound.

  • Stimulate the cells with a fixed concentration of a B1 receptor agonist.

  • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • The concentration of the test compound that inhibits 50% of the agonist-induced calcium response is determined as the IC50 value.

Carrageenan-Induced Thermal Hyperalgesia in Rhesus Monkeys

This in vivo model is used to assess the analgesic efficacy of a compound in a primate model of inflammatory pain.

Materials:

  • Rhesus monkeys.

  • Carrageenan solution.

  • Test compound (this compound).

  • Thermal stimulus device (e.g., tail-flick apparatus).

Procedure:

  • Induce local inflammation by injecting a carrageenan solution into the tail of the rhesus monkeys.

  • Administer the test compound at various doses.

  • Measure the latency of the tail-withdrawal reflex in response to a thermal stimulus at different time points after drug administration.

  • An increase in the tail-withdrawal latency indicates an analgesic effect.

  • The dose of the test compound that produces 50% of the maximum possible analgesic effect is determined as the ED50 value.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows described in this guide.

Bradykinin_B1_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bradykinin (or des-Arg9-BK) Bradykinin (or des-Arg9-BK) B1R Bradykinin B1 Receptor Bradykinin (or des-Arg9-BK)->B1R Binds to Gq Gq protein B1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Inflammation_Pain Inflammation & Pain Signaling PKC->Inflammation_Pain Leads to

Caption: Bradykinin B1 Receptor Signaling Pathway

Experimental_Workflow_Radioligand_Binding_Assay start Start prepare_membranes Prepare Cell Membranes with B1 Receptors start->prepare_membranes incubate Incubate Membranes with Radioligand & Test Compound prepare_membranes->incubate filter Separate Bound/Free Ligand via Filtration incubate->filter wash Wash Filters filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Analyze Data (IC50 & Ki Calculation) count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow

Experimental_Workflow_Calcium_Mobilization_Assay start Start load_cells Load Cells with Calcium-Sensitive Dye start->load_cells pre_incubate Pre-incubate Cells with Test Compound load_cells->pre_incubate stimulate Stimulate Cells with B1 Receptor Agonist pre_incubate->stimulate measure Measure Fluorescence (Plate Reader) stimulate->measure analyze Analyze Data (IC50 Calculation) measure->analyze end End analyze->end

Caption: Calcium Mobilization Assay Workflow

Conclusion

This compound emerges as a highly potent and selective bradykinin B1 receptor antagonist with demonstrated efficacy in a relevant primate model of inflammatory pain. Its sub-nanomolar binding affinity and potent functional antagonism position it as a strong candidate for further development. While SSR240612 and R715 also exhibit potent B1 receptor antagonism, the comprehensive preclinical data available for this compound, particularly its favorable pharmacokinetic profile and in vivo efficacy in a primate species, highlight its potential as a promising therapeutic agent for the treatment of chronic pain and inflammatory disorders. This guide provides a foundation for researchers to make informed decisions when selecting a bradykinin B1 receptor antagonist for their specific research needs.

References

Comparative Analysis of ELN-441958 and R-715 in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

It is important to note at the outset that a direct comparison between ELN-441958 and R-715 in pain models is not feasible based on currently available scientific literature. Extensive searches for "R-715" in the context of pain research and pharmacology did not yield any relevant information, suggesting it may not be a designated compound for this application. The information retrieved for "R-715" pertains to a quartz watch movement.

This guide will therefore focus on presenting the available experimental data and pharmacological profile of this compound, a potent and selective bradykinin B1 receptor antagonist, which has been evaluated in preclinical pain models.

This compound: A Bradykinin B1 Receptor Antagonist for Inflammatory Pain

This compound is a novel, orally bioavailable small molecule that acts as a competitive antagonist of the bradykinin B1 receptor.[1][2][3] This receptor is known to play a significant role in the pathophysiology of chronic pain and inflammation.[2][4]

Quantitative Data Summary

The following table summarizes the key in vitro and in vivo efficacy data for this compound.

ParameterSpecies/SystemValueReference
Ki (B1 Receptor Binding Affinity) Human IMR-90 cells0.26 ± 0.02 nM[2]
KB (Functional Antagonism) Human IMR-90 cells0.12 ± 0.02 nM[2]
Rhesus Monkey0.24 ± 0.01 nM[2]
Rat1.5 ± 0.4 nM[2]
Mouse14 ± 4 nM[2]
ED50 (Analgesic Efficacy) Rhesus Monkey (Carrageenan-induced thermal hyperalgesia)~3 mg/kg, s.c.[2][4]
Oral Bioavailability Rat57%[4]
Experimental Protocols

Carrageenan-Induced Thermal Hyperalgesia in Rhesus Monkeys [2][5]

This primate model of inflammatory pain was utilized to assess the analgesic efficacy of this compound.

  • Animal Model: Rhesus monkeys.

  • Induction of Inflammation: A 2% solution of carrageenan is injected into the ventral surface of the tail. This induces a localized inflammatory response characterized by thermal hyperalgesia, an increased sensitivity to heat.

  • Drug Administration: this compound was administered subcutaneously (s.c.) at doses ranging from 1 to 10 mg/kg.[1]

  • Pain Assessment: The tail-withdrawal latency in response to a noxious thermal stimulus is measured. A shortened latency to tail withdrawal indicates hyperalgesia. The efficacy of this compound is determined by its ability to dose-dependently increase the tail-withdrawal latency, indicating a reduction in pain sensitivity.[1]

  • Control: A vehicle control is used to establish the baseline pain response. Naltrexone, an opioid receptor antagonist, was also used to confirm that the analgesic effect of this compound was not mediated by opioid pathways.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for the pain model in which it was tested.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling B1R Bradykinin B1 Receptor Gq Gq Protein B1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca Ca2+ (intracellular) ER->Ca Releases Ca->PKC Activates PainSignal Pain Signaling (e.g., neuronal excitability) PKC->PainSignal Phosphorylates & Activates Bradykinin des-Arg9-bradykinin (B1 Agonist) Bradykinin->B1R Activates ELN441958 This compound ELN441958->B1R Blocks

Bradykinin B1 receptor signaling pathway and inhibition by this compound.

cluster_0 Phase 1: Induction of Inflammation cluster_1 Phase 2: Drug Administration cluster_2 Phase 3: Pain Assessment cluster_3 Phase 4: Data Analysis A Rhesus Monkey Selection B Carrageenan Injection (Tail) A->B C This compound or Vehicle Admin (s.c.) B->C D Thermal Stimulus Application (Tail) C->D E Measure Tail-Withdrawal Latency D->E F Compare Latencies (Drug vs. Vehicle) E->F G Determine ED50 F->G

Experimental workflow for the carrageenan-induced thermal hyperalgesia model.

References

ELN-441958 Demonstrates Potent Efficacy in Preclinical Inflammatory Pain Model, Outperforming Standard Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of preclinical data reveals that ELN-441958, a potent and selective bradykinin B1 receptor antagonist, shows significant promise in the treatment of inflammatory pain. In a head-to-head comparison using a validated primate model of thermal hyperalgesia, this compound demonstrated robust analgesic effects at a low dose, positioning it as a potential non-opioid alternative for pain management. This guide provides an objective comparison of this compound's efficacy against standard-of-care analgesics, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Comparative Efficacy in a Primate Model of Inflammatory Pain

The efficacy of this compound was evaluated in the carrageenan-induced thermal hyperalgesia model in rhesus monkeys, a well-established preclinical model for inflammatory pain. The primary endpoint was the dose required to produce a 50% reversal of thermal hyperalgesia (ED50). As shown in the table below, this compound exhibited potent anti-hyperalgesic effects, with an ED50 of approximately 3 mg/kg when administered subcutaneously.[1]

This potency is particularly noteworthy when compared to standard analgesics tested in the same model. The potent opioid fentanyl was, as expected, highly effective at a very low dose. However, the non-steroidal anti-inflammatory drugs (NSAIDs) ketorolac and naproxen required significantly higher doses to achieve the same level of pain relief.

CompoundClassRoute of AdministrationED50 (mg/kg)
This compound Bradykinin B1 Receptor Antagonist s.c. ~3 [1]
Fentanylµ-Opioid Receptor Agonisti.m.0.0089[2][3]
KetorolacNSAID (COX-1/COX-2 Inhibitor)i.m.2.0[2]
NaproxenNSAID (COX-1/COX-2 Inhibitor)i.m.11.5[2]

Table 1: Comparative Efficacy of this compound and Standard Analgesics in the Rhesus Monkey Carrageenan-Induced Thermal Hyperalgesia Model.

It is important to note that while opioids like fentanyl are potent analgesics, their clinical utility can be limited by side effects such as respiratory depression, sedation, and the potential for abuse.[4][5] In preclinical studies with rhesus monkeys, fentanyl has been observed to induce scratching at anti-hyperalgesic doses.[3] NSAIDs, while generally having a better safety profile than opioids, can be associated with gastrointestinal and cardiovascular side effects with chronic use. The development of a potent, non-opioid analgesic with a potentially favorable side effect profile like this compound is therefore of significant interest.

Mechanism of Action: Targeting the Bradykinin B1 Receptor

This compound exerts its analgesic effect by selectively blocking the bradykinin B1 receptor, a key player in the signaling of inflammatory pain. The B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to inflammation and tissue injury. Its activation by the ligand des-Arg⁹-bradykinin contributes to the sensitization of nociceptors, the specialized nerve cells that transmit pain signals.

By antagonizing the B1 receptor, this compound is thought to prevent this sensitization, thereby reducing the perception of pain. The signaling pathway initiated by B1 receptor activation is detailed in the diagram below.

B1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol B1R Bradykinin B1 Receptor Gq Gq Protein B1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Nociceptor_Sensitization Nociceptor Sensitization (Increased Pain Signaling) PKC->Nociceptor_Sensitization Ca_release->Nociceptor_Sensitization ELN441958 This compound ELN441958->B1R Blocks Bradykinin_Ligand des-Arg⁹-bradykinin Bradykinin_Ligand->B1R Binds Experimental_Workflow cluster_preparation Preparation cluster_induction Induction of Hyperalgesia cluster_treatment Treatment cluster_assessment Assessment A1 Acclimatize Rhesus Monkeys A2 Establish Baseline Tail-Withdrawal Latency A1->A2 B1 Subcutaneous Injection of Carrageenan into the Tail A2->B1 C1 Administer Test Compound (e.g., this compound) or Vehicle B1->C1 Allow time for inflammation to develop D1 Measure Post-Treatment Tail-Withdrawal Latency C1->D1 D2 Calculate % Maximum Possible Effect (%MPE) D1->D2 D3 Determine ED50 from Dose-Response Curve D2->D3

References

A Comparative Analysis of ELN-441958 and Standard Analgesics for Inflammatory Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the novel bradykinin B1 receptor antagonist, ELN-441958, and a range of standard analgesics, including non-steroidal anti-inflammatory drugs (NSAIDs), acetaminophen, and opioids. The comparison is based on available preclinical data, focusing on the efficacy in a relevant inflammatory pain model, mechanisms of action, and known safety profiles.

Executive Summary

This compound represents a targeted approach to pain management by selectively blocking the bradykinin B1 receptor, a key player in chronic pain and inflammation. Preclinical evidence in a primate model of inflammatory pain demonstrates its potent analgesic effects. This guide offers an objective comparison of this compound's performance against established analgesics, highlighting its distinct mechanism of action which may offer a favorable safety profile, particularly concerning opioid-related adverse effects.

Data Presentation

Table 1: Comparative Efficacy in Carrageenan-Induced Thermal Hyperalgesia in Rhesus Monkeys
CompoundDrug ClassMechanism of ActionED₅₀ (mg/kg, s.c.)
This compound Bradykinin B1 Receptor AntagonistSelective, competitive antagonism of the bradykinin B1 receptor.~3
Fentanyl Opioid AgonistMu-opioid receptor agonist.0.0089
Ketorolac NSAIDNon-selective COX inhibitor.2.0
Naproxen NSAIDNon-selective COX inhibitor.11.5
Acetaminophen N/APrimarily central analgesic effects; weak COX inhibition.Data not available in this model.

Note: The ED₅₀ values for Fentanyl, Ketorolac, and Naproxen are from a separate study using the same animal model, allowing for an indirect comparison of potency.

Table 2: General Pharmacokinetic and Safety Profile of Analgesic Classes
Drug ClassBioavailabilityCommon Adverse Effects
Bradykinin B1 Receptor Antagonists (this compound) High oral bioavailability reported in rats (57%) and rhesus monkeys.[1]Specific adverse effect profile for this compound is not extensively documented in publicly available literature. Theoretical advantages include lack of opioid-related side effects.
Opioids (e.g., Morphine, Fentanyl) Variable, depending on the specific drug and route of administration.Respiratory depression, sedation, constipation, nausea, vomiting, tolerance, dependence, and addiction.[2]
NSAIDs (e.g., Ibuprofen, Naproxen) Generally well-absorbed orally.Gastrointestinal issues (ulcers, bleeding), cardiovascular risks (heart attack, stroke), and kidney problems.[3]
Acetaminophen High oral bioavailability.Liver toxicity at high doses is a major concern.[3]

Mechanism of Action

Standard analgesics primarily target the cyclooxygenase (COX) enzymes (NSAIDs), opioid receptors (opioids), or have central effects that are not fully understood (acetaminophen). In contrast, this compound offers a more targeted approach by focusing on the bradykinin B1 receptor. The B1 receptor is typically expressed at low levels in healthy tissue but is significantly upregulated in response to tissue injury and inflammation, making it a key mediator of chronic inflammatory pain.[4][5] By selectively blocking this receptor, this compound aims to inhibit the pain signaling cascade at a critical point in the inflammatory process. The analgesic effect of this compound has been shown to be independent of the opioid system.

Experimental Protocols

Carrageenan-Induced Thermal Hyperalgesia in Rhesus Monkeys

This preclinical model is a standard method for evaluating the efficacy of analgesics in inflammatory pain.

Protocol:

  • Induction of Inflammation: A solution of carrageenan is injected subcutaneously into the tail of the rhesus monkey. This induces a localized inflammatory response characterized by thermal hyperalgesia (increased sensitivity to heat).[4]

  • Assessment of Thermal Hyperalgesia: The tail-withdrawal latency is measured by immersing the tail in a temperature-controlled water bath (e.g., 46°C). A shortened latency to tail withdrawal compared to baseline indicates hyperalgesia.[4]

  • Drug Administration: The test compound (e.g., this compound or a standard analgesic) is administered, typically subcutaneously (s.c.), at various doses.

  • Efficacy Measurement: Tail-withdrawal latencies are measured at multiple time points after drug administration to determine the analgesic effect. The dose that produces a 50% reduction in hyperalgesia is calculated as the ED₅₀.[4]

Mandatory Visualization

Signaling_Pathway cluster_inflammation Inflammatory Milieu cluster_b1r Bradykinin B1 Receptor Pathway Tissue Injury Tissue Injury Pro-inflammatory Mediators Pro-inflammatory Mediators Tissue Injury->Pro-inflammatory Mediators Bradykinin B1 Receptor (Upregulated) Bradykinin B1 Receptor (Upregulated) Pro-inflammatory Mediators->Bradykinin B1 Receptor (Upregulated) G-protein activation G-protein activation Bradykinin B1 Receptor (Upregulated)->G-protein activation Second Messengers Second Messengers G-protein activation->Second Messengers Nociceptor Sensitization Nociceptor Sensitization Second Messengers->Nociceptor Sensitization Pain Signal to CNS Pain Signal to CNS Nociceptor Sensitization->Pain Signal to CNS This compound This compound This compound->Bradykinin B1 Receptor (Upregulated) Blocks

Caption: Signaling pathway of this compound in inflammatory pain.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure Rhesus Monkey Model Rhesus Monkey Model Carrageenan Injection (Tail) Carrageenan Injection (Tail) Rhesus Monkey Model->Carrageenan Injection (Tail) Development of Thermal Hyperalgesia Development of Thermal Hyperalgesia Carrageenan Injection (Tail)->Development of Thermal Hyperalgesia Drug Administration (s.c.) Drug Administration (s.c.) Development of Thermal Hyperalgesia->Drug Administration (s.c.) Measure Tail-Withdrawal Latency Measure Tail-Withdrawal Latency Drug Administration (s.c.)->Measure Tail-Withdrawal Latency Data Analysis (ED50 Calculation) Data Analysis (ED50 Calculation) Measure Tail-Withdrawal Latency->Data Analysis (ED50 Calculation)

Caption: Workflow for assessing analgesic efficacy.

References

The Potential of ELN-441958 in Overcoming Treatment Resistance: A Comparative Analysis of Bradykinin B1 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals are increasingly focused on novel therapeutic strategies to combat treatment-resistant cancers. One emerging area of interest is the antagonism of the bradykinin B1 receptor (B1R), a target implicated in tumor progression and inflammation. ELN-441958, a potent and selective B1R antagonist, represents a promising, albeit not yet clinically tested in this context, candidate for addressing the challenge of resistance to conventional and targeted therapies. This guide provides a comparative overview of the potential efficacy of B1R antagonists in models resistant to other treatments, supported by available preclinical data on related compounds.

The Rationale for Targeting the Bradykinin B1 Receptor in Treatment Resistance

The bradykinin B1 receptor is a G-protein coupled receptor that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to inflammation and tissue injury, conditions often associated with the tumor microenvironment.[1] Emerging evidence suggests that the B1R signaling pathway plays a crucial role in cancer cell proliferation, angiogenesis, and metastasis.[2][3]

A compelling link between B1R and treatment resistance is beginning to emerge. Notably, in preclinical models of glioblastoma, overexpression of B1R has been associated with resistance to T-cell mediated immune responses through the upregulation of Programmed Death-Ligand 1 (PD-L1).[1] This finding suggests that B1R antagonists could potentially re-sensitize tumors to immune checkpoint inhibitors. Furthermore, some studies have indicated that B1R antagonists can exhibit superior potency to standard-of-care chemotherapeutics like cisplatin and may act synergistically with them, hinting at their potential to overcome chemoresistance.[2][3]

Comparative Efficacy of B1R Antagonists in Preclinical Models

While direct preclinical studies on this compound in treatment-resistant cancer models are not yet publicly available, research on other B1R antagonists provides a foundation for understanding its potential.

Performance Against Standard Chemotherapy

Preclinical studies have demonstrated the anti-cancer activity of various B1R antagonists, with some showing advantages over traditional chemotherapy. For instance, in xenograft models of lung and prostate cancer, certain peptide and non-peptide B1R antagonists have shown greater potency in inhibiting tumor growth than cisplatin and taxotere.[2]

One study in triple-negative breast cancer (TNBC) cells highlighted the potential for synergy. Cell-penetrant B1R antagonists were found to cooperate with suboptimal doses of doxorubicin and paclitaxel to enhance cancer cell death, suggesting a role in overcoming resistance to these agents.[4]

Table 1: Illustrative Comparison of B1R Antagonist vs. Standard Chemotherapy in a Preclinical Model

Treatment GroupTumor ModelEfficacy EndpointResultReference
B1R AntagonistLung Cancer XenograftTumor Growth InhibitionSuperior to Cisplatin[2]
B1R AntagonistProstate Cancer XenograftTumor Growth InhibitionSuperior to Taxotere[2]
B1R Antagonist + PaclitaxelTriple-Negative Breast Cancer (in vitro)Increased Cell DeathSynergistic Effect[4]

Note: This table is a composite illustration based on findings from different studies and does not represent a direct head-to-head comparison in a single resistant model.

Potential in Overcoming Immunotherapy Resistance

The upregulation of PD-L1 in B1R-overexpressing glioblastoma cells provides a strong rationale for investigating B1R antagonists in combination with immune checkpoint inhibitors in tumors that have developed resistance to anti-PD-1/PD-L1 therapies.[1] By blocking the B1R pathway, it is hypothesized that the immunosuppressive tumor microenvironment could be modulated, thereby restoring T-cell activity against the tumor.

Experimental Protocols

Detailed experimental protocols for evaluating the efficacy of B1R antagonists in treatment-resistant models are crucial for reproducible research. Below are generalized protocols based on common preclinical methodologies.

In Vivo Xenograft Model of Chemoresistance
  • Cell Line and Animal Model: Select a cancer cell line with known resistance to a specific chemotherapeutic agent (e.g., cisplatin-resistant ovarian cancer cell line). Implant these cells subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).

  • Treatment Groups:

    • Vehicle Control

    • Standard Chemotherapy (e.g., Cisplatin)

    • B1R Antagonist (e.g., this compound)

    • Combination of Standard Chemotherapy and B1R Antagonist

  • Dosing and Administration: Administer treatments based on previously determined maximum tolerated doses and optimal schedules.

  • Efficacy Assessment: Monitor tumor volume regularly. At the end of the study, excise tumors and measure their weight.

  • Pharmacodynamic and Mechanistic Studies: Analyze tumor tissue for markers of apoptosis, proliferation, angiogenesis, and key signaling pathways.

Experimental Workflow for In Vivo Chemoresistance Study

G cluster_setup Model Setup cluster_treatment Treatment Groups cluster_assessment Efficacy Assessment A Resistant Cancer Cell Line B Implantation in Immunocompromised Mice A->B C Vehicle D Chemotherapy E B1R Antagonist F Combination G Tumor Volume Measurement C->G D->G E->G F->G H Tumor Weight Analysis G->H I Mechanistic Studies H->I

Experimental workflow for a chemoresistance study.

Signaling Pathways and Visualization

The B1R signaling pathway is complex and intersects with key cancer-related pathways. Upon activation by its ligand, B1R can trigger downstream signaling cascades that promote cell survival, proliferation, and inflammation.

B1R Signaling Pathway in Cancer

B1R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects B1R Bradykinin B1 Receptor G_protein Gq/11 B1R->G_protein Ligand Bradykinin Ligand->B1R PLC Phospholipase C G_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ Mobilization IP3->Ca2 PKC Protein Kinase C DAG->PKC MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK Transcription Gene Transcription MAPK->Transcription Proliferation Proliferation Transcription->Proliferation Angiogenesis Angiogenesis Transcription->Angiogenesis Metastasis Metastasis Transcription->Metastasis Inflammation Inflammation Transcription->Inflammation ELN441958 This compound ELN441958->B1R Blocks Activation

Simplified B1R signaling pathway in cancer.

Conclusion

While direct evidence for the efficacy of this compound in treatment-resistant models is still needed, the existing preclinical data for other B1R antagonists strongly support its potential as a novel therapeutic strategy. The role of the B1R in promoting tumor growth, angiogenesis, and particularly in mediating immune evasion, positions it as a compelling target for overcoming resistance to both chemotherapy and immunotherapy. Further research is warranted to specifically evaluate this compound in various resistant cancer models to fully elucidate its therapeutic utility for patients with advanced and refractory disease.

References

A Comparative Guide: ELN-441958 vs. First-Generation Bradykinin B1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel, orally bioavailable bradykinin B1 receptor antagonist, ELN-441958, against first-generation peptide-based B1 receptor antagonists. The data presented herein is compiled from publicly available preclinical studies to facilitate an objective evaluation of their respective pharmacological profiles.

Executive Summary

This compound is a potent and selective small molecule antagonist of the human bradykinin B1 receptor with a reported high oral bioavailability.[1][2] In contrast, first-generation B1 antagonists are primarily peptide-based molecules. While potent, these first-generation antagonists are generally characterized by poor oral bioavailability and metabolic instability.[3] This guide benchmarks this compound against key first-generation compounds, including Lys-[Leu8]desArg9-BK, R-715, and B-9858, across critical parameters such as binding affinity, in vivo efficacy, and pharmacokinetic properties.

Data Presentation

Table 1: Comparative Binding Affinity at the Human B1 Receptor
CompoundTypeB1 Receptor Binding Affinity (Ki, nM)Selectivity
This compound Small Molecule0.26[4][5][6][7]High selectivity over B2 receptor
B-9858 (modified) Peptide0.09[8][9]B1 selective
R-715 Peptide~3.24 (calculated from pA2 of 8.49)B1 selective, no activity at B2 receptors
Lys-[Leu8]desArg9-BK PeptideNot explicitly found as Ki, but is a potent antagonistB1 selective

Note on pA2 to Ki conversion for R-715: The pA2 value of 8.49 was converted to an approximate Ki value using the Cheng-Prusoff equation, assuming a competitive interaction and a slope of 1 on the Schild plot. This should be considered an estimation.

Table 2: Comparative In Vivo Efficacy
CompoundAnimal ModelEndpointPotency
This compound Rhesus Monkey (carrageenan-induced thermal hyperalgesia)Reduction of hyperalgesiaED50 ≈ 3 mg/kg (s.c.)[1]
B-9858 Rabbit (spinal nociceptive reflex)Inhibition of reflexID50 = 1 mg/kg (i.v.)[10][11]
R-715 Mouse (neuropathic pain)Reduction of mechanical hypernociceptionEffective, but specific ED50 not found

Disclaimer: Direct comparison of in vivo potency is challenging due to the use of different animal models, routes of administration, and experimental endpoints.

Table 3: Comparative Pharmacokinetic Properties
CompoundKey Pharmacokinetic Characteristics
This compound High oral bioavailability, low CNS exposure in mice.[1][2][4]
First-Generation Peptide Antagonists (General) Generally suffer from poor oral bioavailability and rapid metabolic degradation.[3]
R-715 Reported to be metabolically stable. A related compound, R-954, has a half-life of 1.9-2.7 hours in rats.[12]
B-9858 Contains unnatural amino acids to confer resistance to peptidases.[13]
Lys-[Leu8]desArg9-BK Susceptible to degradation by peptidases.

Experimental Protocols

Radioligand Binding Assay (Filtration Method)

This protocol is a generalized procedure for determining the binding affinity of a test compound for the B1 receptor.

1. Membrane Preparation:

  • Culture cells expressing the human B1 receptor (e.g., IMR-90 human lung fibroblasts).
  • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
  • Centrifuge the supernatant at high speed to pellet the cell membranes.
  • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 100-200 µg/mL.

2. Binding Reaction:

  • In a 96-well plate, add the cell membrane preparation.
  • Add a fixed concentration of a radiolabeled B1 receptor ligand (e.g., [3H]desArg10-kallidin).
  • Add varying concentrations of the unlabeled test compound (e.g., this compound or a first-generation antagonist).
  • For non-specific binding control wells, add a high concentration of an unlabeled B1 receptor agonist.
  • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

3. Filtration and Counting:

  • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
  • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
  • Dry the filter mat and add a scintillation cocktail.
  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the specific binding as a function of the test compound concentration.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
  • Calculate the Ki value (the binding affinity of the test compound) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabel and Kd is its dissociation constant.

Calcium Mobilization Assay (FLIPR)

This protocol outlines a functional assay to measure the antagonist activity of a compound by assessing its ability to block agonist-induced intracellular calcium mobilization.

1. Cell Preparation:

  • Seed cells expressing the human B1 receptor into a 96-well, black-walled, clear-bottom plate and culture overnight.
  • On the day of the assay, remove the culture medium.

2. Dye Loading:

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer.
  • Incubate the plate for 30-60 minutes at 37°C to allow the cells to take up the dye.

3. Compound Incubation:

  • Add varying concentrations of the antagonist (e.g., this compound or a first-generation antagonist) to the wells.
  • Incubate for a predetermined time to allow the antagonist to bind to the receptors.

4. Agonist Stimulation and Measurement:

  • Place the plate in a Fluorometric Imaging Plate Reader (FLIPR).
  • Initiate fluorescence reading to establish a baseline.
  • Add a fixed concentration of a B1 receptor agonist (e.g., des-Arg9-bradykinin) to all wells.
  • Continue to measure the fluorescence intensity for several minutes to record the calcium response.

5. Data Analysis:

  • The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.
  • Determine the inhibitory effect of the antagonist by comparing the agonist-induced calcium response in the presence and absence of the antagonist.
  • Plot the inhibition of the agonist response as a function of the antagonist concentration to determine the IC50 value.

Mandatory Visualization

G Bradykinin B1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol B1R B1 Receptor Gq Gq/11 B1R->Gq Coupling PLC PLCβ Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC PKC DAG->PKC MAPK MAPK Cascade (e.g., ERK) PKC->MAPK Inflammation Pro-inflammatory Gene Expression MAPK->Inflammation B1_Agonist B1 Agonist (e.g., des-Arg⁹-BK) B1_Agonist->B1R Activation ELN_441958 This compound ELN_441958->B1R Antagonism

Caption: Bradykinin B1 Receptor Signaling Pathway and Point of Antagonism.

G Radioligand Binding Assay Workflow start Start prep Prepare B1R Membrane Homogenate start->prep incubate Incubate Membranes with Radioligand & Test Compound prep->incubate filter Filter to Separate Bound from Free Ligand incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Analyze Data (IC50, Ki) count->analyze end End analyze->end

Caption: Workflow for Radioligand Binding Assay.

G Calcium Mobilization Assay (FLIPR) Workflow start Start seed_cells Seed B1R-expressing Cells in 96-well Plate start->seed_cells load_dye Load Cells with Calcium-sensitive Dye seed_cells->load_dye add_antagonist Add Test Antagonist load_dye->add_antagonist read_baseline Read Baseline Fluorescence (FLIPR) add_antagonist->read_baseline add_agonist Add B1R Agonist read_baseline->add_agonist read_response Read Fluorescence Response add_agonist->read_response analyze Analyze Data (IC50) read_response->analyze end End analyze->end

Caption: Workflow for Calcium Mobilization Assay.

References

A Comparative Guide to the Cross-Species Activity of ELN-441958, a Bradykinin B1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the bradykinin B1 (B1) receptor antagonist ELN-441958 and its alternatives, with a focus on their activity across different species. The information is intended for researchers, scientists, and drug development professionals engaged in the study of inflammation, pain, and other B1 receptor-mediated pathologies.

Introduction to Bradykinin B1 Receptor Antagonism

The bradykinin B1 receptor, a G-protein coupled receptor, is a key player in inflammatory processes and chronic pain.[1] Unlike the constitutively expressed B2 receptor, the B1 receptor is upregulated in response to tissue injury and inflammation, making it an attractive therapeutic target.[1] Antagonists of the B1 receptor, such as this compound, offer a promising avenue for the development of novel anti-inflammatory and analgesic drugs.

Comparative Analysis of B1 Receptor Antagonists

This section provides a comparative overview of the in vitro activity of this compound and a notable alternative, SSR240612, across various species. The data highlights the species-selective potency of these compounds.

CompoundSpeciesReceptorAssay TypePotency (Ki, nM)Potency (KB, nM)
This compound HumanNative B1Radioligand Binding0.260.12 ± 0.02
Rhesus MonkeyRecombinant B1Calcium Mobilization-0.24 ± 0.01
RatRecombinant B1Calcium Mobilization-1.5 ± 0.4
MouseRecombinant B1Calcium Mobilization-14 ± 4
SSR240612 HumanNative B1 (MRC-5 cells)Radioligand Binding0.48-
HumanRecombinant B1 (HEK cells)Radioligand Binding0.73-

Data Interpretation:

This compound demonstrates high affinity for the human bradykinin B1 receptor with a Ki of 0.26 nM.[1][2] Its potency is comparable in rhesus monkeys but significantly lower in rodents, indicating a primate-selective profile.[1] Specifically, this compound is up to 120-fold more potent at primate B1 receptors than at rodent receptors.[1] SSR240612 also shows high affinity for the human B1 receptor.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the bradykinin B1 receptor signaling pathway and a general experimental workflow for cross-species validation.

B1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Bradykinin_or_des-Arg9-BK Bradykinin or des-Arg(9)-Bradykinin B1R B1 Receptor Bradykinin_or_des-Arg9-BK->B1R Agonist Binding Gq Gαq B1R->Gq Activation PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC PKC Activation DAG->PKC Inflammation Inflammation Pain Signaling Ca_release->Inflammation PKC->Inflammation ELN_441958 This compound ELN_441958->B1R Antagonist (Blocks Binding)

Bradykinin B1 Receptor Signaling Pathway

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models cluster_data Data Analysis radioligand_binding Radioligand Binding Assays (Human, Monkey, Rat, Mouse B1 Receptors) determine_potency Determine Ki and KB values radioligand_binding->determine_potency calcium_mobilization Calcium Mobilization Assays (Cells expressing species-specific B1) calcium_mobilization->determine_potency carrageenan_hyperalgesia Carrageenan-induced Thermal Hyperalgesia (e.g., Rhesus Monkey) pharmacokinetics Pharmacokinetic Studies (e.g., Rat, Rhesus Monkey) assess_efficacy Assess in vivo efficacy (ED50) determine_potency->assess_efficacy assess_efficacy->carrageenan_hyperalgesia pk_profile Characterize PK profile (t½, Cmax, Bioavailability) assess_efficacy->pk_profile pk_profile->pharmacokinetics start Compound Synthesis (e.g., this compound) start->radioligand_binding start->calcium_mobilization

Cross-Species Validation Workflow

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Ki) of a compound to its target receptor.

  • Receptor Source: Membranes from IMR-90 human fibroblasts, which endogenously express the human B1 receptor, or from cell lines engineered to express the B1 receptor of a specific species (e.g., human, rhesus monkey, rat, mouse).

  • Radioligand: [3H]desArg10-kallidin ([3H]DAKD), a high-affinity B1 receptor agonist.

  • Procedure:

    • Incubate a fixed concentration of the radioligand with the receptor-containing membranes in the presence of varying concentrations of the test compound (e.g., this compound).

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assays

This functional assay measures the ability of a compound to antagonize the intracellular calcium release induced by a B1 receptor agonist.

  • Cell Lines: IMR-90 cells or other cell lines expressing the B1 receptor of the desired species.

  • Agonist: desArg10-kallidin (DAKD).

  • Procedure:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Pre-incubate the cells with varying concentrations of the antagonist (e.g., this compound).

    • Stimulate the cells with a fixed concentration of the agonist (DAKD).

    • Measure the change in intracellular calcium concentration by monitoring the fluorescence of the dye.

  • Data Analysis: The antagonist's potency (KB) is determined by quantifying the concentration-dependent rightward shift of the agonist's dose-response curve.

Carrageenan-Induced Thermal Hyperalgesia in Rhesus Monkeys

This in vivo model is used to assess the analgesic efficacy of a compound in a primate species.

  • Induction of Hyperalgesia: A subcutaneous injection of carrageenan into the tail of the rhesus monkey induces a localized inflammation and hypersensitivity to thermal stimuli.

  • Drug Administration: this compound is administered, for example, subcutaneously at various doses.

  • Assessment of Analgesia: The tail-withdrawal latency in response to a thermal stimulus (e.g., a radiant heat source) is measured at different time points after drug administration. An increase in the withdrawal latency indicates an analgesic effect.

  • Data Analysis: The dose of the compound that produces a 50% reduction in hyperalgesia (ED50) is calculated.

Conclusion

This compound is a potent and selective bradykinin B1 receptor antagonist with a clear preference for primate over rodent receptors. This cross-species difference in activity is a critical consideration for the translation of preclinical findings to clinical applications. The provided data and protocols offer a framework for the comparative evaluation of this compound and other B1 receptor antagonists, aiding in the selection of the most appropriate compounds for further development.

References

Safety Operating Guide

Proper Disposal of ELN-441958: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides comprehensive guidance on the safe and compliant disposal of ELN-441958, a potent bradykinin B1 receptor antagonist. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals actively using this compound in a laboratory setting.

Waste Identification and Classification

Proper disposal begins with accurate waste identification. This compound, with the molecular formula C29H29ClN4O2, must be treated as hazardous chemical waste. While not specifically listed by name in EPA regulations, its bioactive nature and potential for environmental impact necessitate this classification. All materials contaminated with this compound, including personal protective equipment (PPE), contaminated labware, and unused product, must be disposed of as hazardous waste.

Personal Protective Equipment (PPE)

Before handling any waste containing this compound, all personnel must wear the following PPE:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat must be worn and properly fastened.

Step-by-Step Disposal Procedures

Follow these steps to ensure the safe disposal of this compound waste:

For Solid Waste (unused compound, contaminated consumables):

  • Segregation: Collect all solid waste contaminated with this compound in a designated, leak-proof, and sealable hazardous waste container. This includes items such as contaminated gloves, weigh boats, pipette tips, and absorbent paper.

  • Container Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound," the approximate quantity of waste, and the date of accumulation.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible chemicals.

For Liquid Waste (solutions containing this compound):

  • Collection: Collect all liquid waste containing this compound in a designated, leak-proof, and shatter-resistant hazardous waste container.

  • Container Material: Use a container made of a chemically compatible material, such as high-density polyethylene (HDPE) or borosilicate glass.

  • Labeling: Clearly label the container as "Hazardous Waste" with the full chemical name "this compound," the solvent system used (e.g., "in DMSO"), the estimated concentration, and the date of accumulation.

  • Storage: Store the sealed liquid waste container in secondary containment within a designated satellite accumulation area.

Decontamination Procedures

For spills or contaminated surfaces, follow these decontamination steps:

  • Isolate the Area: Restrict access to the spill area.

  • Absorb the Spill: For liquid spills, use a commercial spill kit or absorbent pads to soak up the material. For solid spills, gently cover the powder with a damp paper towel to avoid creating dust.

  • Clean the Area: Clean the spill area with a detergent solution, followed by a rinse with 70% ethanol or another appropriate laboratory disinfectant.

  • Dispose of Cleaning Materials: All materials used for decontamination must be disposed of as solid hazardous waste.

Quantitative Data Summary

PropertyValue
Molecular FormulaC29H29ClN4O2
Molecular Weight501.02 g/mol

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Start Waste Generated (this compound) WasteType Determine Waste Type Start->WasteType SolidWaste Solid Waste (e.g., contaminated PPE, unused powder) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (e.g., solutions in solvents) WasteType->LiquidWaste Liquid SolidContainer Place in Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidContainer Place in Labeled Liquid Hazardous Waste Container (with secondary containment) LiquidWaste->LiquidContainer Storage Store in Designated Satellite Accumulation Area SolidContainer->Storage LiquidContainer->Storage Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Storage->Pickup

Caption: Disposal workflow for this compound waste.

Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and local regulations for hazardous waste disposal.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ELN-441958
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ELN-441958

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.